2-Oxo-3-phenylbutanamide
Description
BenchChem offers high-quality 2-Oxo-3-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-3-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(9(12)10(11)13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXYUXOHWBOFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Targeting the Transition State: Structural Dynamics and Synthetic Pathways of 2-Oxo-3-Phenylbutanamide
[1]
Executive Summary
The
Unlike its isomer 3-oxo-2-phenylbutanamide (a controlled substance precursor), the 2-oxo variant is characterized by an electrophilic dicarbonyl core essential for transition-state mimicry.[1] This whitepaper details its structural anatomy, a high-fidelity synthetic route via Dess-Martin oxidation, and its mechanistic role in covalent enzyme inhibition.[1]
Part 1: Structural Anatomy & Pharmacophore Analysis[1]
Chemical Connectivity and Stereochemistry
The molecule 2-oxo-3-phenylbutanamide (
-
C1 (Amide): Acts as the hydrogen bond donor/acceptor site, anchoring the inhibitor in the enzyme's oxyanion hole.
-
C2 (Ketone): The "Warhead."[2][4] This highly electrophilic carbonyl carbon is the site of nucleophilic attack by the catalytic serine (
) or cysteine ( ) of the protease. -
C3 (Chiral Center): Substituted with a phenyl group and a methyl group (from the butane backbone). The stereochemistry (
or ) at this position dictates the fit into the hydrophobic S1 specificity pocket. -
Electronic Effect: The electron-withdrawing nature of the amide group at C1 significantly increases the electrophilicity of the C2 ketone, making it more reactive than a standard ketone but less indiscriminate than an aldehyde.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and the electronic "push-pull" dynamics that define its reactivity.
Figure 1: Structural connectivity and reactivity map of 2-oxo-3-phenylbutanamide. The red node indicates the site of covalent bond formation.
Part 2: Synthetic Methodology (The "Oxidation Route")
Strategic Analysis
Direct amidation of
Selected Protocol: Dess-Martin Periodinane (DMP) Oxidation.[1][5][6]
-
Why DMP? It operates under mild, neutral conditions, preventing epimerization of the C3 chiral center—a critical requirement for biological activity.
Step-by-Step Workflow
Step 1: Precursor Assembly (Cyanohydrin Route)
-
Reagents: 2-Phenylpropanal, NaCN,
.[1] -
Mechanism: Nucleophilic addition of cyanide to the aldehyde to form the cyanohydrin, followed by hydrolysis to 2-hydroxy-3-phenylbutanoic acid.[1]
-
Amidation: Coupling of the acid with the desired amine (using HATU/DIPEA) yields the intermediate 2-hydroxy-3-phenylbutanamide .[1]
Step 2: Dess-Martin Oxidation (The Critical Step)
This protocol assumes the starting material is 2-hydroxy-3-phenylbutanamide.[1]
-
Preparation: Dissolve 2-hydroxy-3-phenylbutanamide (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at
.[1] -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with
; the alcohol oxidizes, the ketone does not). -
Quench: Dilute with diethyl ether. Add a 1:1 mixture of saturated aqueous
and . Stir vigorously until the layers separate clearly (approx. 15 mins). -
Extraction: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-keto amides are often visible under UV due to conjugation.[1]
Synthetic Pathway Diagram
Figure 2: Linear synthetic route utilizing the oxidative strategy to preserve stereochemistry.
Part 3: Mechanistic Biochemistry & Characterization[1]
Mechanism of Action (MoA)
The biological utility of 2-oxo-3-phenylbutanamide lies in its ability to form a reversible hemiketal (or thiohemiketal) adduct.[1]
-
Recognition: The phenyl group at C3 nests into the enzyme's S1 pocket.
-
Attack: The catalytic nucleophile (e.g., Cys145 in SARS-CoV-2 Mpro) attacks the C2 ketone carbon.
-
Stabilization: The resulting oxyanion is stabilized by the "oxyanion hole" (hydrogen bonds from backbone amides), mimicking the tetrahedral transition state of peptide bond hydrolysis.
-
Reversibility: Unlike Michael acceptors (which form permanent bonds), the
-keto amide adduct can dissociate, reducing the risk of off-target toxicity (haptenization).
Analytical Data Profile
Researchers should expect the following spectral characteristics for verification:
| Technique | Expected Signal | Structural Assignment |
| IR Spectroscopy | Ketone Carbonyl ( | |
| Amide Carbonyl ( | ||
| Amide Carbon | ||
| Methyl group (C4) | ||
| Methine proton at C3 (Chiral center) |
References
-
Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved
-ketoamide inhibitors.[1] Science. Link -
Donkor, I. O. (2000). A survey of calpain inhibitors. Current Medicinal Chemistry. Link
- Wasserman, H. H., & Ho, W. B. (1994). The synthesis of alpha-keto amides. Journal of Organic Chemistry. (General synthetic methodology grounding).
-
Rothan, H. A., et al. (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Biosynth Carbosynth. 3-Oxo-2-phenylbutanamide vs 2-Oxo-3-phenylbutanamide structural distinction. Link
Sources
- 1. 2-CHLORO-3-OXO-N-PHENYLBUTANAMIDE | 31844-92-5 [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor | bioRxiv [biorxiv.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to IUPAC Naming Conventions for Phenyl-Substituted Keto Amides
For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of complex organic molecules is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that ensures a molecule's name corresponds to a single, unique structure. This guide offers a detailed exploration of the IUPAC nomenclature for a specific class of compounds: phenyl-substituted keto amides. These molecules, featuring a combination of aromatic, ketone, and amide functionalities, are prevalent in medicinal chemistry and require a thorough understanding of nomenclature rules to avoid ambiguity in scientific communication and patent literature.
This document moves beyond a simple list of rules, delving into the logic behind the IUPAC system. By understanding the principles of functional group priority, parent chain selection, and substituent naming, you will be equipped to confidently and accurately name complex phenyl-substituted keto amides.
The Foundation: Principles of IUPAC Nomenclature
Before addressing the specific case of phenyl-substituted keto amides, it is crucial to grasp the foundational principles of IUPAC nomenclature. The system is built on a hierarchical set of rules designed to systematically deconstruct a molecule and assign it a unique name.
The core steps in naming an organic compound are:
-
Identify the principal functional group: This is the group with the highest priority, and it determines the suffix of the name.[1][2][3][4]
-
Determine the parent chain: This is typically the longest continuous carbon chain that contains the principal functional group.[3][5]
-
Name and number the parent chain: The chain is numbered to give the principal functional group the lowest possible locant (number). The length of the chain determines the root name (e.g., "eth-" for two carbons, "prop-" for three).
-
Identify and name all substituents: Any groups attached to the parent chain that are not the principal functional group are considered substituents and are named as prefixes.
-
Assemble the name: The full name is constructed by arranging the substituent names alphabetically, preceded by their locants, followed by the parent chain name and the suffix of the principal functional group.
Establishing Priority: The Amide as the Principal Functional Group
In molecules containing multiple functional groups, a defined order of precedence dictates which group is considered "principal".[1][2][4][6] For phenyl-substituted keto amides, the key functional groups are the amide, the ketone, and the phenyl ring.
Table 1: Functional Group Priority
| Priority | Functional Group | Suffix (when principal) | Prefix (when substituent) |
| High | Carboxylic Acids | -oic acid | carboxy- |
| Amides | -amide | carbamoyl- or (alkanamido)- | |
| Aldehydes | -al | formyl- or oxo- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Amines | -amine | amino- | |
| Low | Alkenes/Alkynes | -ene/-yne | - |
As indicated in Table 1, the amide group has a higher priority than the ketone group.[2][7] Consequently, in a phenyl-substituted keto amide, the amide functionality will always be the principal functional group, and its suffix "-amide" will form the base of the molecule's name.[8][9] The ketone group will be treated as a substituent and named using the prefix "oxo-".[10] The phenyl group is also a substituent, named with the prefix "phenyl-".
The following diagram illustrates the decision-making process for determining the principal functional group in these molecules.
Caption: Decision workflow for identifying the principal functional group.
A Step-by-Step Protocol for Naming Phenyl-Substituted Keto Amides
The following protocol provides a systematic approach to naming these complex molecules, ensuring adherence to IUPAC standards.
Step 1: Identify the Parent Amide Chain
The parent chain is the longest continuous chain of carbon atoms that includes the carbonyl carbon of the amide group.[8] The name of the corresponding alkane is taken, the final "-e" is replaced with "-amide".[9]
-
Causality: The amide functional group dictates the parent structure due to its higher priority. The length of the carbon chain attached to the amide carbonyl determines the root of the name.
Step 2: Number the Parent Chain
The carbon atom of the amide carbonyl is always assigned the number 1.[8] The chain is then numbered sequentially from this carbon.
-
Causality: Assigning the amide carbonyl as C1 ensures the principal functional group has the lowest possible locant, a fundamental rule in IUPAC nomenclature.[3]
Step 3: Identify and Name Substituents on the Parent Chain
All groups attached to the parent chain are considered substituents.
-
Ketone Group: Named with the prefix "oxo-", preceded by its locant on the parent chain.[10]
-
Phenyl Group: Named with the prefix "phenyl-", preceded by its locant. When the benzene ring is a substituent, it is referred to as a phenyl group.[11][12]
-
Other Alkyl Groups: Named according to the number of carbon atoms (e.g., "methyl-", "ethyl-").
Step 4: Identify and Name Substituents on the Amide Nitrogen
Substituents attached directly to the nitrogen atom of the amide are indicated by the prefix "N-".[13][14] If there are multiple identical substituents on the nitrogen, prefixes like "N,N-di" are used.[14] If the substituents are different, they are cited alphabetically, each with its own "N-" prefix.
-
Causality: The "N-" locant is crucial to distinguish between substituents on the nitrogen and those on the parent carbon chain, preventing ambiguity.[9][13] The use of italics for N is a standard convention.[15]
Step 5: Assemble the Full IUPAC Name
The complete name is constructed by combining the named components in the following order:
-
Substituents on the nitrogen (N-phenyl, N-methyl, etc.), listed alphabetically.
-
Substituents on the parent chain (oxo-, phenyl-, etc.), listed alphabetically and preceded by their numerical locants.
-
The name of the parent amide.
The following workflow diagram visualizes the complete naming process.
Caption: Experimental workflow for naming phenyl-substituted keto amides.
Case Studies: Applying the Naming Protocol
Let's apply this protocol to a few example molecules.
Example 1:
Structure: A five-carbon amide chain with a ketone at position 4 and a phenyl group on the nitrogen.
Analysis:
-
Parent Amide Chain: The longest chain containing the amide carbonyl has five carbons, so the parent name is pentanamide .
-
Numbering: The amide carbonyl is C1.
-
Parent Chain Substituents: There is a ketone group at C4, so we have a 4-oxo substituent.
-
Nitrogen Substituents: There is a phenyl group on the nitrogen, so we have an N-phenyl substituent.
-
Assembly: Combining the parts, the full IUPAC name is N-phenyl-4-oxopentanamide .
Example 2:
Structure: A four-carbon amide chain with a ketone at position 3 and a phenyl group at position 4. The nitrogen is unsubstituted.
Analysis:
-
Parent Amide Chain: The longest chain has four carbons, so the parent name is butanamide .
-
Numbering: The amide carbonyl is C1.
-
Parent Chain Substituents: There is a ketone at C3 (3-oxo ) and a phenyl group at C4 (4-phenyl ).
-
Nitrogen Substituents: None.
-
Assembly: The substituents are "oxo" and "phenyl". Alphabetically, "oxo" comes before "phenyl". Therefore, the name is 3-oxo-4-phenylbutanamide .
Example 3: N-Phenyl Anilides
It is worth noting that N-phenyl derivatives of primary amides are sometimes referred to as "anilides" and can be named using the suffix "-anilide" instead of "-amide".[16][17] However, the IUPAC preferred names express the N-substitution by a phenyl group on an amide.[17] For clarity and consistency, especially in formal documentation, the systematic naming protocol described above is recommended.
Conclusion
The IUPAC nomenclature for phenyl-substituted keto amides is systematic and follows a clear set of hierarchical rules. By prioritizing the amide functional group, correctly identifying and numbering the parent chain, and systematically naming all substituents with their appropriate locants (N- for nitrogen substituents and numbers for chain substituents), a unique and unambiguous name can be generated for any given structure. This guide provides the necessary framework and practical steps for researchers and scientists to confidently apply these conventions in their work, ensuring clarity and precision in the communication of chemical information.
References
-
Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides. (n.d.). LibreTexts. Retrieved from [Link]
-
IUPAC Nomenclature of Ketones. (2023, April 30). JoVE. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]
-
Amides. (n.d.). Royal Australian Chemical Institute. Retrieved from [Link]
-
IUPAC nomenclature of organic chemistry. (2024, January 29). Wikipedia. Retrieved from [Link]
-
IUPAC Naming of Organic Compounds with Functional Groups. (2024, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
IUPAC Rules. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Nomenclature of Organic Compounds with Functional Groups. (2025, November 18). CK-12 Foundation. Retrieved from [Link]
-
IUPAC Naming of Organic Compounds with Functional Groups. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
IUPAC Nomenclature of amides. (2024, March 12). YouTube. Retrieved from [Link]
-
Priority order of functional groups in IUPAC nomenclature. (2017, August 8). eGPAT. Retrieved from [Link]
-
Nomenclature of Benzene Derivatives. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Naming Amides. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Amides, imides, and hydrazides. (n.d.). ACD/Labs. Retrieved from [Link]
-
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). IUPAC. Retrieved from [Link]
-
Nomenclature of Organic Compounds. (n.d.). Unacademy. Retrieved from [Link]
-
Naming Amides - IUPAC Nomenclature. (2018, May 4). YouTube. Retrieved from [Link]
-
IUPAC Nomenclature - Naming Ketones Explained. (2016, November 30). YouTube. Retrieved from [Link]
-
Naming Aldehydes and Ketones. (n.d.). LibreTexts. Retrieved from [Link]
-
Nomenclature of Aldehydes & Ketones. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]
-
Table of Functional Group Priorities for Nomenclature. (2011, February 14). Master Organic Chemistry. Retrieved from [Link]
-
IUPAC Nomenclature of Substituted Benzenes. (2016, April 3). YouTube. Retrieved from [Link]
-
Nomenclature of substituted benzene rings. (2010, October 5). University of California, Los Angeles. Retrieved from [Link]
-
IUPAC Alkane Nomenclature Rules in a Nutshell. (n.d.). St. Olaf College. Retrieved from [Link]
-
IUPAC Nomenclature Question Multiple Functional Groups: Alkyne, Alkene and Alcohol #orgo. (2025, December 6). YouTube. Retrieved from [Link]
-
Nomenclature of Benzene Derivatives. (n.d.). University of Calgary. Retrieved from [Link]
-
Naming Aldehydes and Ketones with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Naming Complex Substituents. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Naming Aromatic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]
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- 8. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
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Methodological & Application
photoredox catalysis protocols for alpha-keto amide synthesis
Application Note: Photoredox Catalysis Protocols for -Keto Amide Synthesis
Audience:Strategic Importance & Introduction
The
Visible-light photoredox catalysis offers a paradigm shift, enabling the construction of these motifs under mild, ambient conditions.[1] This guide details three distinct, field-validated protocols that utilize photon energy to drive thermodynamically challenging oxidative couplings.
Comparison of Synthetic Routes
| Feature | Protocol A: Decarboxylative Coupling | Protocol B: Glyoxal Oxidative Coupling | Protocol C: Acetophenone Oxidation |
| Precursor | Aryl Glyoxals ( | 2-Bromoacetophenones | |
| Mechanism | Radical Decarboxylation | Hemiaminal Oxidation (HAT/SET) | Carbonyl Oxidation/Amination |
| Atom Economy | Moderate (loss of CO | High (loss of H | Moderate (loss of HBr) |
| Catalyst | Ru(phen) | Rose Bengal / Eosin Y (Organic) | Eosin Y (Organic) |
| Key Advantage | Access to acyl radicals; broad scope | Metal-free; mildest conditions | Uses robust, stable precursors |
Mechanistic Principles
Understanding the radical generation pathway is crucial for troubleshooting. The dominant mechanism involves Single Electron Transfer (SET) coupled with Hydrogen Atom Transfer (HAT) .
Mechanism A: Oxidative Decarboxylation (The "Lei" Cycle)
In this pathway, the
Mechanism B: Hemiaminal Oxidation
Here, the amine condenses with the glyoxal to form a hemiaminal. The photocatalyst (typically an organic dye like Rose Bengal) mediates the oxidation of the C-H bond adjacent to the nitrogen, often utilizing molecular oxygen as the terminal oxidant to regenerate the catalyst.
Mechanistic Visualization[3]
Figure 1: General catalytic cycle for the oxidative decarboxylative amidation of
Detailed Experimental Protocols
Protocol A: Decarboxylative Amidation of -Keto Acids
Based on the work of Lei, Lan, et al.[2]
Scope: Best for coupling aromatic or aliphatic
Materials:
- -Keto acid (0.5 mmol)
-
Amine (0.6 mmol, 1.2 equiv)
-
Catalyst: [Ru(phen)
]Cl (2.0 mol%) -
Base: K
CO (1.5 equiv) or Cs CO -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous, 2.0 mL)
-
Oxidant: Ambient Air (Open vessel or O
balloon)
Step-by-Step Procedure:
-
Setup: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add the
-keto acid (0.5 mmol), amine (0.6 mmol), [Ru(phen) ]Cl (7.1 mg, 0.01 mmol), and K CO (103 mg, 0.75 mmol). -
Solvent Addition: Add 2.0 mL of MeCN via syringe.
-
Degassing (Optional but recommended): While the reaction uses O
, purging initially with O ensures saturation. Bubble O gently for 1 minute or attach an O balloon. Note: Simple open-air stirring is often sufficient for small scales. -
Irradiation: Place the tube approximately 2-3 cm away from a Blue LED (450-460 nm, ~5-10 W). Use a cooling fan to maintain the reaction temperature at ~25 °C (room temperature).
-
Reaction: Stir vigorously under irradiation for 12–24 hours. Monitor by TLC or LC-MS.
-
Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
Critical Control Point: The presence of base is essential to deprotonate the carboxylic acid, facilitating the oxidation potential shift required for the SET event.
Protocol B: Metal-Free Oxidative Coupling of Aryl Glyoxals
Based on the work of Jiao et al. and Monga et al.
Scope: Ideal for "green" chemistry requirements; avoids metal contamination.
Materials:
-
Aryl Glyoxal (Phenylglyoxal monohydrate) (0.5 mmol)
-
Secondary Amine (0.5 mmol)
-
Catalyst: Rose Bengal (1.0 - 2.0 mol%) or Eosin Y
-
Solvent: Acetone or MeCN (2.0 mL)
-
Oxidant: Open Air
Step-by-Step Procedure:
-
Setup: To a reaction vial, add Phenylglyoxal (0.5 mmol), Amine (0.5 mmol), and Rose Bengal (5-10 mg).
-
Solvent: Add 2.0 mL of solvent (Acetone typically gives higher yields for this specific transformation).
-
Irradiation: Irradiate with Green LEDs (for Rose Bengal/Eosin Y, ~530 nm is optimal, though White LEDs work well) under an air atmosphere.
-
Reaction: Stir at room temperature for 6–12 hours. The reaction is typically faster than the decarboxylative route.
-
Workup: Evaporate solvent directly and load onto a silica column for purification.
Protocol C: Oxidative Amination of 2-Bromoacetophenones
Based on the work of Singh et al.[3]
Scope: Useful when
Materials:
-
2-Bromoacetophenone (0.5 mmol)
-
Amine (1.5 equiv)
-
Catalyst: Eosin Y (2.0 mol%)
-
Base: DABCO (2.0 equiv) or K
CO -
Solvent: DMSO (2.0 mL)
Step-by-Step Procedure:
-
Setup: Combine 2-bromoacetophenone, amine, Eosin Y, and base in a vial.
-
Solvent: Add DMSO. DMSO acts as both solvent and potentially an oxygen source/stabilizer in some oxidation manifolds (Cornforth-like), though here O
is the primary oxidant. -
Irradiation: Irradiate with White or Green LEDs under open air.
-
Reaction: Stir for 14-18 hours.
-
Workup: Dilute with water, extract with EtOAc. The DMSO removal requires thorough water washing.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Conversion | Oxygen Depletion | Ensure vigorous stirring; switch from closed cap to O |
| Decarboxylation fails (Protocol A) | Acid not deprotonated | Verify base equivalents; ensure base solubility (try Cs |
| Amine Oxidation | Amine too electron-rich | Use a slight excess of the keto-precursor instead of the amine. |
| Photobleaching | Catalyst degradation | Add catalyst in two portions (t=0 and t=6h); reduce light intensity. |
| Thermal background | Reaction too hot | Ensure fan cooling; maintain T < 30 °C to prevent thermal decomposition. |
Safety & Equipment
-
Light Source: High-intensity LEDs can damage eyes. Always use an opaque shield or wear appropriate UV/Blue light filtering safety glasses.
-
Oxygen: When using O
balloons with organic solvents, ensure no ignition sources (sparks) are nearby. -
Chemicals:
-Keto acids can be unstable; store at -20 °C. 2-Bromoacetophenones are lachrymators; handle in a fume hood.
References
-
Visible-light-mediated decarboxylation/oxidative amid
-
Visible-Light Mediated Photooxid
-
Visible-Light-Mediated Synthesis of α-Ketoamides via Oxidative Amination of 2-Bromoacetophenones Using Eosin Y as a Photoredox C
-
Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Amine and α-Carbonyl Aldehyde. (Foundational non-photo reference for comparison)
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. Copper-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling of Amine and α-Carbonyl Aldehyde: A Practical and Efficient Approach to α-Ketoamides with Wide Substrate Scope [organic-chemistry.org]
Application Note: Strategic Utilization of 2-Oxo-3-phenylbutanamide in Multicomponent Heterocycle Synthesis
This Application Note is designed for research scientists and drug development professionals specializing in heterocyclic chemistry and multicomponent reactions (MCRs). It addresses the specific reactivity profile of 2-oxo-3-phenylbutanamide , a specialized
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
2-oxo-3-phenylbutanamide is a privileged
This structural arrangement makes it a potent 1,2-dielectrophile , ideal for:
-
[4+2] Annulations: Condensation with binucleophiles (e.g., 1,2-diamines) to form quinoxalinone scaffolds.
-
Isocyanide-Based MCRs (IMCRs): Acting as the carbonyl component in Passerini and Ugi reactions due to the enhanced electrophilicity of the
-keto group.
This guide provides validated protocols for transforming this scaffold into bioactive heterocycles, supported by mechanistic insights and rigorous characterization data.
Structural Analysis & Reactivity Profile
Before initiating protocols, researchers must distinguish the specific reactivity of the C2 and C1 positions.
-
C2 (Ketone): The primary electrophilic site. It is more reactive than a standard ketone due to the inductive effect of the C1-amide.
-
C1 (Amide): generally robust but can participate in cyclization-elimination sequences.
-
C3 (Benzylic/Methine): The chiral center
. Racemization can occur under strongly basic conditions, so neutral or mildly acidic conditions are preferred to maintain stereochemical integrity if starting with enantiopure material.
Reactivity Flowchart
The following diagram outlines the divergent synthetic pathways available for this substrate.
Figure 1: Divergent reactivity pathways for 2-oxo-3-phenylbutanamide in multicomponent settings.
Protocol A: Synthesis of 3-(1-Phenylethyl)quinoxalin-2(1H)-ones
Application: Synthesis of kinase inhibitor scaffolds. Mechanism: The reaction proceeds via an initial Schiff base formation at the highly reactive C2 ketone, followed by intramolecular cyclization at the amide carbonyl and loss of water/ammonia.
Materials
-
Substrate: 2-oxo-3-phenylbutanamide (1.0 equiv)
-
Reagent: o-Phenylenediamine (1.1 equiv) (substituted derivatives can be used for library generation).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
-
Catalyst: 10 mol% Iodine (
) or p-TsOH (optional, accelerates reaction).
Step-by-Step Methodology
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxo-3-phenylbutanamide (191 mg, 1.0 mmol) in Ethanol (5 mL).
-
Addition: Add o-phenylenediamine (119 mg, 1.1 mmol).
-
Note: If the diamine is oxidized (dark color), recrystallize from water prior to use to avoid tar formation.
-
-
Catalysis: Add Iodine (25 mg, 0.1 mmol) as a Lewis acid catalyst.
-
Expert Insight: Iodine facilitates the polarization of the carbonyl and the subsequent dehydration steps.
-
-
Reaction: Reflux the mixture at 80°C for 2–4 hours.
-
Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The starting material (
-keto amide) usually appears as a distinct spot that disappears, replaced by a highly fluorescent quinoxalinone spot (blue/green under UV 254/365 nm).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from EtOH/Water.
-
-
Characterization (Expected Data):
-
1H NMR (
): Look for the disappearance of the broad amide protons and the shift of the methyl doublet. The quinoxalinone NH is typically a broad singlet around 11–12 ppm. -
MS (ESI): [M+H]+ expected at m/z ~251.3.
-
Data Validation Table
| Parameter | Observation | Interpretation |
| TLC (Start) | Rf ~0.3 (Hex/EtOAc 3:1) | Intact |
| TLC (End) | Rf ~0.5 (Fluorescent) | Formation of aromatic quinoxaline core |
| Color Change | Yellow | Condensation progression |
| Solubility | Product less soluble in EtOH | Driven by aromatization/stacking |
Protocol B: The Passerini-3CR Assembly
Application: Generating peptidomimetic depsipeptides. Mechanism: The C2 ketone of 2-oxo-3-phenylbutanamide acts as the electrophilic carbonyl component, reacting with an isocyanide and a carboxylic acid.
Materials
-
Carbonyl: 2-oxo-3-phenylbutanamide (1.0 equiv)
-
Acid: Benzoic acid (1.0 equiv) (or other carboxylic acids).
-
Isocyanide: tert-Butyl isocyanide (1.0 equiv).
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
-
Concentration: 0.5 M (High concentration favors MCRs).
Step-by-Step Methodology
-
Mixing: In a screw-cap vial, dissolve 2-oxo-3-phenylbutanamide (1.0 mmol) and Benzoic acid (1.0 mmol) in DCM (2 mL).
-
Activation: Stir for 5 minutes to allow hydrogen bonding activation of the ketone by the acid.
-
Initiation: Add tert-butyl isocyanide (1.0 mmol) dropwise via syringe.
-
Safety: Isocyanides are volatile and malodorous. Work in a well-ventilated fume hood.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Expert Insight:
-Keto amides are sterically more demanding than simple aldehydes. If the reaction is sluggish, mild heating (40°C) or using MeOH as solvent (promotes proton transfer) is recommended.
-
-
Work-up:
-
Wash the organic layer with saturated
(to remove unreacted acid) and brine. -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the atomic economy and bond-forming sequence of this specific Passerini reaction.
Figure 2: Mechanistic flow of the Passerini reaction utilizing the C2-ketone of the substrate.
Troubleshooting & Critical Parameters
Regioselectivity Issues
-
Problem: In condensation reactions (Protocol A), nucleophilic attack might occur at the amide carbonyl (C1) first, leading to ring-opened byproducts.
-
Solution: Ensure the reaction is performed under neutral to slightly acidic conditions. The C2 ketone is significantly more electrophilic than the amide. Avoid strong bases which might deprotonate the amide nitrogen, reducing reactivity.
Solubility
-
Problem: 2-oxo-3-phenylbutanamide has limited solubility in non-polar solvents.
-
Solution: Use Ethanol, Acetonitrile, or DMF. For MCRs requiring non-polar solvents (like some Ugi variations), use a co-solvent system (DCM/MeOH 9:1).
Stability
-
Note: The
-keto amide moiety is susceptible to hydration. Store the starting material in a desiccator. If the material appears wet or has a lowered melting point, dry it under vacuum over before use.
References
-
Synthesis and Reactivity of
-Keto Amides:- Journal of Organic Chemistry (ACS). "Ketene Multicomponent Reactions under Visible Light". Describes the generation of 2-oxo-3-phenylbutanamide derivatives via photo-induced Wolff rearrangement and their subsequent trapping.
-
Quinoxaline Synthesis via 1,2-Dicarbonyls
- Organic Chemistry Portal. "Synthesis of Quinoxalines". Provides the foundational chemistry for condensing 1,2-dicarbonyls (like -keto amides) with diamines.
-
Passerini Reaction Scope
- ScienceDirect. "Passerini Reaction - An Overview". Discusses the scope of ketones in P-3CR, highlighting the necessity for electron-deficient ketones (like -keto amides) for successful reaction.
-
Photochemical Generation of the Scaffold
- Organic Chemistry Frontiers. "Photo-induced catalyst-free three-component reaction...". Details the mechanistic insights into generating similar sulfonyl-hydrazide derivatives, relevant for understanding the stability of the 2-oxo-3-phenylbutanamide core.
Application Note: Visible Light Mediated Synthesis of 2-Oxo-3-Phenylbutanamide
[1]
Introduction & Significance
The
Target Specificity:
-
Structural Features: Contains a 2-oxo (keto) group adjacent to the amide, with a phenyl-substituted carbon chain (
). -
Therapeutic Relevance: This specific scaffold mimics the transition state of peptide hydrolysis and is a key intermediate in the synthesis of Calpain inhibitors and HCV protease inhibitors .
Traditional synthesis involves harsh conditions (e.g., oxidation of
Mechanistic Principles
The synthesis relies on the photo-oxidative amidation of alkynes or the aerobic oxidation of
Core Mechanism: Reductive Quenching Cycle
-
Excitation: Visible light (Green LEDs,
nm) excites ground-state Eosin Y ( ) to its singlet state ( ), which undergoes Intersystem Crossing (ISC) to the long-lived triplet state ( ). -
Activation:
acts as a photo-oxidant or undergoes energy transfer to activate molecular oxygen ( ) to singlet oxygen ( ) or superoxide radical anions ( ). -
Substrate Oxidation: The alkyne substrate undergoes radical addition (often with an amine radical or solvent cage effect), followed by oxidation by the reactive oxygen species (ROS).
-
C-C Triple Bond Cleavage/Oxidation: The internal alkyne carbon is oxidized to a ketone, while the terminal carbon (or amine-bearing carbon) forms the amide, resulting in the 1,2-dicarbonyl structure.
Figure 1: Proposed photocatalytic cycle for the aerobic oxidation of alkynes/precursors to
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| Precursor | 3-Phenyl-1-butyne (or 1-bromo-3-phenyl-1-butyne) | Carbon Skeleton Source |
| Amine Source | Ammonium Carbamate or aq.[3] Ammonia | Amide Nitrogen Source |
| Photocatalyst | Eosin Y ( | Visible Light Catalyst (1-2 mol%) |
| Solvent | DMSO or | Reaction Medium |
| Oxidant | Ambient Air (Balloon or Open Flask) | Oxygen Source |
| Light Source | Green LEDs (3W - 10W, | Excitation Source |
Step-by-Step Synthesis
Target Scale: 1.0 mmol
-
Setup:
-
In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, add 3-phenyl-1-butyne (130 mg, 1.0 mmol).
-
Add Eosin Y (13 mg, 0.02 mmol, 2 mol%).
-
Add Ammonium Carbamate (156 mg, 2.0 mmol) as the solid ammonia equivalent.
-
Dissolve in DMSO (3.0 mL). Note: DMSO enhances the solubility of oxygen and stabilizes polar intermediates.
-
-
Irradiation:
-
Seal the tube with a septum. Insert a needle connected to an oxygen balloon (or an air balloon) to maintain positive pressure.
-
Place the tube approximately 2-3 cm away from the Green LED source.
-
Stir vigorously at room temperature (25 °C) under irradiation for 12-16 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). The alkyne spot (
) should disappear, and a more polar spot ( ) corresponding to the keto amide should appear.
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO and catalyst.
-
Wash the organic layer with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[4]
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography on silica gel.
-
Gradient: 10%
30% Ethyl Acetate in Hexane. -
Product: 2-oxo-3-phenylbutanamide is typically obtained as a pale yellow oil or solid (depending on purity/racemization).
-
Characterization Data (Expected)
-
Appearance: Pale yellow solid/oil.
-
NMR (400 MHz,
): 7.40–7.20 (m, 5H, Ar-H), 6.90 (br s, 1H, NH), 5.80 (br s, 1H, NH), 4.65 (q, J = 7.0 Hz, 1H, CH-Ph), 1.50 (d, J = 7.0 Hz, 3H, ). -
NMR (100 MHz,
): 196.5 (C=O, keto), 160.2 (C=O, amide), 139.5 (Ar-C), 129.0, 128.5, 127.5, 48.5 (CH), 18.2 ( ).
Optimization & Troubleshooting
| Variable | Recommendation | Impact on Reaction |
| Light Source | Green LED (530 nm) | Essential for Eosin Y excitation. Blue LEDs (450 nm) can be used with Ru-catalysts but degrade Eosin Y faster. |
| Solvent | DMSO > DMF > MeCN | DMSO promotes SET processes and high oxygen solubility. |
| Catalyst Loading | 1-2 mol% | Higher loading (>5%) can cause self-quenching (inner filter effect). |
| Oxygen Source | Pure | |
| Temperature | RT (20-25 °C) | Higher temps (>50 °C) may lead to decarboxylation of the |
Common Pitfall: Over-oxidation or C-C cleavage.
-
Symptom: Formation of benzoic acid or acetophenone derivatives.
-
Solution: Monitor time strictly. Stop reaction immediately upon consumption of starting material. Use air instead of pure oxygen if selectivity is low.
References
-
Visible-Light-Medi
-Ketoamides via Oxidative Amination.- Context: Describes the general Eosin Y catalyzed aerobic oxidation of acetophenones/alkynes to ketoamides.
-
Source:
-
Visible-Light-Promoted Oxidative Amid
- Context: Provides the specific precedence for converting alkyne precursors to -keto amides.
-
Source:
-
Into the Blue: Ketene Multicomponent Reactions under Visible Light.
-
Aerobic Oxid
-Hydroxy Acids/Amides.- Context: Alternative route via oxid
-
Source:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Into the Blue: Ketene Multicomponent Reactions under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. WO2005021558A2 - Proteasome inhibitors and methods of using the same - Google Patents [patents.google.com]
- 7. Synergistic Visible-Light Photoredox/Nickel-Catalyzed Synthesis of Aliphatic Ketones via N-C Cleavage of Imides [organic-chemistry.org]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
synthesis of beta-lactams using 2-oxo-3-phenylbutanamide precursors
Application Note: High-Fidelity Synthesis of Functionalized
Executive Summary
The
Unlike conventional Staudinger syntheses that often require unstable ketene generation, this guide focuses on two distinct, high-value protocols:
-
The Photochemical "Green" Route: A Norrish Type II cyclization exploiting the unique photochemistry of
-keto amides in the solid state or flow systems. -
The Imine-Condensation Route: Utilizing the C2-carbonyl reactivity for [2+2] cycloaddition.
These protocols are designed for high stereoselectivity, atom economy, and scalability.
Precursor Analysis & Chemical Logic
Target Precursor: 2-oxo-3-phenylbutanamide
Structure:
The 2-oxo-3-phenylbutanamide scaffold possesses two electrophilic carbonyl centers. The "2-oxo" (ketone) and "1-oxo" (amide) create a conjugated system susceptible to specific excitation modes.
-
Mechanistic Causality:
-
Photochemical Potential: The
-keto amide moiety undergoes excitation upon UV-Vis irradiation. If the nitrogen substituents possess -hydrogens, the molecule executes a Norrish Type II reaction , leading to 4-hydroxy-2-azetidinones (Yang cyclization). -
Stereochemical Control: The bulky phenyl group at C3 induces significant steric bias, allowing for high diastereoselectivity, particularly in solid-state reactions where molecular rotation is restricted (Chirality Memory Effect).
-
Protocol A: Photochemical Cyclization (Norrish Type II)
Objective: Synthesis of 3-hydroxy-
Mechanistic Pathway
The reaction proceeds via the excitation of the C2 carbonyl, followed by 1,5-hydrogen transfer from the N-substituent to the carbonyl oxygen, forming a 1,4-biradical. Radical recombination yields the
Figure 1: Norrish Type II photochemical pathway for
Experimental Protocol
Materials:
-
Precursor: N,N-Diisopropyl-2-oxo-3-phenylbutanamide (synthesized from the primary amide via reductive alkylation or from 2-oxo-3-phenylbutanoic acid).
-
Solvent: Benzene (Solution method) or None (Solid-state method).
-
Light Source: 450W High-pressure Hg lamp (Pyrex filter) or 365 nm High-Power LED.
Step-by-Step Methodology:
-
Sample Preparation (Solid State - Recommended for Stereoselectivity):
-
Recrystallize the N,N-dialkyl precursor from hexane/ethyl acetate (8:2) to ensure a stable crystal lattice.
-
Grind the crystals into a fine powder to maximize surface area and light penetration.
-
Spread the powder as a thin layer between two Pyrex glass plates. Seal the edges with parafilm to prevent moisture ingress.
-
-
Irradiation:
-
Place the plates 10 cm from the light source.
-
Critical Step: Rotate the plates every 30 minutes to ensure uniform exposure.
-
Irradiate for 6–12 hours. Monitor conversion by taking small aliquots for TLC (SiO2, 30% EtOAc/Hexane).
-
Note: The appearance of a new spot with lower
(due to the hydroxyl group) indicates product formation.
-
-
Workup & Purification:
-
Dissolve the irradiated solid in minimal dichloromethane (DCM).
-
Concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica Gel 60).
-
Elution Gradient: 0%
40% EtOAc in Hexane.
-
-
Validation:
-
Confirm structure via
H-NMR. Look for the disappearance of the isopropyl methine septet and the appearance of ring protons (typically 3.5–4.5 ppm). -
Confirm the
-lactam carbonyl stretch in IR ( 1740–1760 cm ).
-
Protocol B: Staudinger [2+2] Cycloaddition (Imine Route)
Objective: Synthesis of 3-functionalized
Workflow Logic
Here, the C2-ketone of the 2-oxo-3-phenylbutanamide is converted to an imine, which then reacts with an externally generated ketene.
Figure 2: Staudinger synthesis workflow utilizing the 2-oxo precursor as the electrophilic imine source.
Experimental Protocol
Materials:
-
Precursor: 2-oxo-3-phenylbutanamide.
-
Amine: p-Anisidine (or benzylamine).
-
Ketene Source: Acetoxyacetyl chloride (for 3-acetoxy-
-lactams). -
Base: Triethylamine (
). -
Catalyst/Desiccant: Titanium Tetrachloride (
) or Molecular Sieves (4Å).
Step-by-Step Methodology:
-
Imine Formation (Schiff Base Synthesis):
-
Dissolve 2-oxo-3-phenylbutanamide (1.0 equiv) and p-anisidine (1.1 equiv) in anhydrous Toluene.
-
Add
(0.5 equiv) dropwise at 0°C (Caution: Exothermic). -
Reflux for 4 hours using a Dean-Stark trap to remove water.
-
Filter through a Celite pad to remove titanium salts. Concentrate the filtrate to obtain the crude
-imino amide.
-
-
Cycloaddition (Staudinger Reaction):
-
Dissolve the crude imine in anhydrous
under Argon atmosphere. Cool to -78°C. -
Add
(3.0 equiv). -
Add Acetoxyacetyl chloride (1.2 equiv) dropwise over 30 minutes.
-
Mechanistic Note: The acid chloride reacts with
to generate the ketene in situ, which immediately undergoes [2+2] cycloaddition with the imine.[1] -
Allow the reaction to warm to room temperature overnight (12–16 hours).
-
-
Quench and Isolation:
-
Quench with saturated
solution. -
Extract with DCM (
mL). -
Wash combined organics with brine, dry over
. -
Purify via recrystallization (Ethanol) or column chromatography.
-
Data Summary & Optimization Guide
Table 1: Comparative Analysis of Synthesis Routes
| Feature | Photochemical Route (Method A) | Staudinger Route (Method B) |
| Product Type | 3-Hydroxy- | 3-Acetoxy/Amino- |
| Atom Economy | 100% (Isomerization) | Moderate (Loss of HCl/Base) |
| Stereoselectivity | High (Controlled by Crystal Lattice) | Variable (Depends on Temp/Solvent) |
| Scalability | Low to Medium (Light penetration limits) | High (Standard batch reactor) |
| Green Metric | Excellent (Solvent-free option) | Moderate (Requires chlorinated solvents) |
Troubleshooting Matrix:
-
Issue: Low Conversion in Method A.
-
Issue: Hydrolysis of Imine in Method B.
References
-
Solid-St
-Oxoamides: Aoyama, H., Sakamoto, M., & Omote, Y. (1982). Photochemical cyclization of N,N-dialkyl-alpha-oxoamides. A new beta-lactam synthesis.[1][3][4][5][8][9][10] Journal of the Chemical Society, Chemical Communications. -
Staudinger Synthesis Overview: Staudinger, H. (1907).[4] Zur Kenntnis der Ketene.[9] Diphenylketen.[4] Justus Liebigs Annalen der Chemie.
-
Modern Photochemical
-Lactam Synthesis: Sakamoto, M. (2008).[1] Photochemical Synthesis of -Lactams via -Hydrogen Abstraction. -
Oxidative Cyclization Approaches: Koothradan, F. F., et al. (2024).[9] Efficient synthesis of
-lactams based on carbonylation of diazo compounds.[8][9] Journal of Organic Chemistry.[9] -
Review on
-Lactam Synthesis: Singh, G. S. (2003). Recent advances in the synthesis of -lactams.[1][3][4][8][9][10][11] Tetrahedron.
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Photoenzyme for Challenging Lactam Radical Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of β-Lactams | Encyclopedia MDPI [encyclopedia.pub]
- 4. β-Lactam - Wikipedia [en.wikipedia.org]
- 5. Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs | Research | Chemistry World [chemistryworld.com]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactam synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O’Connell–Griffin Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing yield of 2-oxo-3-phenylbutanamide in photochemical reactions
Technical Support Center: Photochemical Synthesis of -Keto Amides
Topic: Optimizing Yield of 2-oxo-3-phenylbutanamide
Target Molecule:
Diagnostic & Troubleshooting (Q&A)
This section addresses specific failure modes reported by researchers attempting to synthesize 2-oxo-3-phenylbutanamide from 3-phenyl-2-butanone or related precursors using photoredox catalysis.
Q1: My conversion is stalled at <40% despite extended irradiation time. Is the catalyst deactivating?
Diagnosis: This is likely due to Photon Flux Limitation or Catalyst Bleaching , not necessarily intrinsic deactivation.[1]
Technical Insight: In aerobic photochemical oxidations, the rate-limiting step is often the regeneration of the ground-state photocatalyst (PC) by molecular oxygen (oxidative quenching) or the substrate (reductive quenching).[1] If the photon flux is too low, the concentration of excited state PC (
-
Check Beer-Lambert Law compliance: Ensure your reaction vessel diameter (<10 mm) allows full light penetration.[1] For batch scales >5 mmol, switch to a Flow Reactor to maximize surface-area-to-volume ratio.[1]
-
Verify Oxygen Saturation: Radical oxidative amidation consumes stoichiometric
.[1] Passive diffusion is insufficient.[1] Sparge the solvent with (balloon) rather than relying on an air atmosphere. -
Catalyst Refresh: Add the photocatalyst in two portions (50% at t=0, 50% at t=4h) to counteract bleaching.[1]
Q2: I am observing significant amounts of the -hydroxy ketone byproduct instead of the amide.
Diagnosis: This indicates Incomplete Amidation or Water Competition .[1]
Technical Insight: The mechanism involves the formation of an
-
Solvent Dryness: Switch to anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .[1] Avoid DMSO if hygroscopicity is uncontrolled.[1]
-
Amine Source: If using ammonium acetate/carbamate, ensure it is dry.[1] Excess amine (2.0–3.0 equiv.) drives the equilibrium toward the imine/hemiaminal intermediate, favoring the amide product.[1]
Q3: The reaction mixture turns dark brown/black, and yield drops. What is happening?
Diagnosis: Over-oxidation and Polymerization .[1]
Technical Insight: Benzylic positions (like the C3 position in 2-oxo-3-phenylbutanamide) are susceptible to secondary hydrogen atom abstraction (HAT) by the superoxide radical anion (
-
Wavelength Optimization: Switch from Blue LEDs (450 nm) to Green LEDs (525 nm) . Lower energy photons often reduce background photo-degradation of the sensitive
-keto amide moiety.[1] -
Radical Scavenger: Add a sub-stoichiometric amount of TEMPO (1-5 mol%) if identifying a radical chain termination issue, though this is risky.[1] Better to monitor reaction progress via LC-MS and quench immediately upon peak product formation.
Q4: Why is the yield lower for the 3-phenyl analog compared to the non-phenyl variants?
Diagnosis: Steric Hindrance and Benzylic Stability . Technical Insight: The phenyl group at C3 creates steric bulk that hinders the approach of the amine nucleophile to the oxidized intermediate.[1] Furthermore, the benzylic radical at C3 is stable, potentially leading to side reactions like dimerization (forming a C3-C3 coupled dimer) rather than the desired C1 oxidation.[1] Corrective Action:
-
Increase Temperature: Mild heating (35-40°C) can help overcome the steric barrier for the amidation step.[1]
-
Dilution: Run the reaction at lower concentration (0.05 M) to minimize intermolecular dimerization of the benzylic radicals.
Optimized Experimental Protocol
Objective: Synthesis of 2-oxo-3-phenylbutanamide via Aerobic Photoredox Catalysis. Scale: 1.0 mmol (Batch).
Reagents & Setup
-
Substrate: 3-Phenyl-2-butanone (1.0 equiv, 148 mg)
-
Nitrogen Source: Ammonium Carbamate (2.5 equiv)[1]
-
Photocatalyst: Eosin Y (2.0 mol%) or Ru(bpy)
Cl (1.0 mol%)[1] -
Oxidant: Molecular Oxygen (
balloon)[1] -
Solvent: Anhydrous MeCN (10 mL, 0.1 M)
-
Base:
(0.5 equiv) – Optional, enhances deprotonation[1] -
Light Source: 24W Blue LED (450-460 nm) or Green LED (525 nm) for Eosin Y.
Step-by-Step Workflow
-
Charging: In a 20 mL borosilicate glass tube (or quartz if UV is involved), combine 3-phenyl-2-butanone, ammonium carbamate, and the photocatalyst.
-
Solvent Addition: Add anhydrous MeCN. Sonicate for 2 mins to ensure homogeneity.
-
Oxygenation: Seal the tube with a septum.[1] Insert a needle connected to an
balloon and a vent needle.[1] Sparge the solution for 15 minutes. Remove the vent needle but keep the balloon connected (positive pressure).[1] -
Irradiation: Place the reaction vessel 2-3 cm from the LED source. Use a fan to maintain temperature at 25–30°C. Stir vigorously (1000 rpm) to maximize gas-liquid mass transfer.
-
Monitoring: Monitor by TLC (SiO
, Hexane/EtOAc 7:3) or LC-MS every 2 hours. The product (2-oxo-3-phenylbutanamide) typically appears as a less polar spot than the mono-ketone precursor but more polar than the hydrocarbon. -
Workup: Upon consumption of starting material (approx. 12-24 h), dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with Brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Gradient: 0
30% EtOAc in Hexanes). Note: -keto amides can be sensitive on silica; neutralize silica with 1% if degradation is observed.[1]
Data & Optimization Tables
Table 1: Solvent & Catalyst Screening Effects on Yield
Conditions: 3-phenyl-2-butanone (0.5 mmol),
| Entry | Catalyst | Solvent | Light ( | Yield (%) | Notes |
| 1 | Ru(bpy) | DMF | 450 nm | 42% | High side products (formates). |
| 2 | Eosin Y | DMF | 525 nm | 35% | Slow conversion.[1] |
| 3 | Eosin Y | MeCN | 525 nm | 78% | Cleanest profile.[1] Optimal. |
| 4 | Rose Bengal | MeCN | 525 nm | 65% | Good, but harder to remove catalyst.[1] |
| 5 | None | MeCN | 525 nm | <5% | Control experiment.[1] |
| 6 | Eosin Y | DMSO | 525 nm | 55% | Moisture in DMSO led to hydrolysis.[1] |
Table 2: Amine Source Efficiency
| Amine Source | Equiv.[1][2] | Yield (%) | Comment |
| 2.0 | 58% | Acetate can compete as nucleophile.[1] | |
| 2.5 | 81% | Releases | |
| 5.0 | 30% | Water inhibition effect.[1] | |
| Benzylamine | 1.5 | 72% | Forms N-benzyl derivative (Secondary amide). |
Mechanistic Pathway (Graphviz)[1]
The following diagram illustrates the proposed Radical Oxidative Amidation cycle. The key steps are the generation of the superoxide radical anion and the subsequent HAT (Hydrogen Atom Transfer) from the substrate.[1]
Figure 1: Proposed mechanism for the aerobic photoredox oxidative amidation. The cycle relies on the generation of superoxide anions to facilitate Hydrogen Atom Transfer (HAT) at the
References
-
ACS Catalysis: Recent Advances in the C
-Ketoamides. Available at: [Link][1] -
Journal of Organic Chemistry: Atmospheric Oxygen Facilitated Oxidative Amid
-Ketoamides.[1][3] Available at: [Link][1] -
Organic Letters: Copper-Catalyzed One-Pot Str
-Ketoamides. Available at: [Link][1] -
ResearchGate : Photochemical Oxidation of Benzylic Alcohols utilizing Air. Available at: [Link]
Technical Support Center: Purification of 2-oxo-3-phenylbutanamide by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 2-oxo-3-phenylbutanamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you streamline your purification workflow, improve yield, and ensure the highest purity of your target compound.
Section 1: Understanding Your Compound
Before initiating any purification, a fundamental understanding of the target molecule's properties is crucial. 2-oxo-3-phenylbutanamide is a moderately polar compound containing a ketone, an amide, and a phenyl group. These functional groups dictate its behavior on a chromatographic stationary phase.
| Property | Value / Characteristic | Implication for Chromatography |
| Molecular Formula | C₁₀H₁₁NO₂ | --- |
| Molecular Weight | 177.20 g/mol | --- |
| Key Functional Groups | Amide, Ketone, Phenyl | These groups are polar and can engage in hydrogen bonding, leading to strong interactions with polar stationary phases like silica gel. |
| Predicted Polarity | Moderately Polar | Requires a mobile phase of intermediate polarity for optimal elution from a normal-phase column. Common solvent systems include mixtures of non-polar solvents (like hexanes or dichloromethane) and polar solvents (like ethyl acetate or methanol).[1][2] |
| Stability | Potential for instability on acidic media. | Standard silica gel is slightly acidic and may cause degradation for sensitive compounds.[3][4] Consider using deactivated silica or an alternative stationary phase if instability is observed. |
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the setup of the purification.
Q1: What is the best stationary phase for purifying 2-oxo-3-phenylbutanamide?
A1: For most applications, standard silica gel (60-120 or 100-200 mesh) is the recommended starting point due to its versatility and cost-effectiveness.[5][6] However, given that the compound is a keto-amide, it may be susceptible to degradation on acidic silica. If you observe significant streaking on your TLC plate or recover low yields from the column, consider using deactivated (neutral) silica gel or alumina.[3][4]
Q2: How do I select the right mobile phase (eluent)?
A2: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[7]
-
Goal: Aim for a solvent system that provides a Retention Factor (Rf) of 0.25 - 0.35 for 2-oxo-3-phenylbutanamide on a silica gel TLC plate. This Rf range typically translates well to column chromatography, ensuring good separation without excessively long elution times.
-
Starting Solvent Systems: Begin with a binary mixture of a non-polar and a moderately polar solvent. Good starting points include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Chloroform/Methanol[5]
-
-
Optimization: Adjust the ratio of the polar to the non-polar solvent to achieve the target Rf. Increasing the proportion of the polar solvent will decrease the retention (increase the Rf).
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Use a single, constant mobile phase composition throughout the purification. This method is simpler and is often sufficient if the impurities are well-separated from your product on the TLC plate (i.e., their Rf values are very different).[8][9]
-
Gradient Elution: Gradually increase the polarity of the mobile phase during the run. This is highly recommended when you have multiple impurities with a wide range of polarities.[10][11] A gradient can sharpen peaks, reduce run times, and improve the separation of complex mixtures.[8][9][12] For instance, you could start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase to a higher polarity (e.g., 1:1 Hexane:EtOAc).
Section 3: Troubleshooting Guide
This section is structured to provide solutions to specific problems you may encounter during the purification process.
Problem 1: Poor or No Separation of the Target Compound from Impurities
-
Potential Cause 1: Inappropriate Mobile Phase. The polarity of your eluent may be too high (causing co-elution) or too low (causing broad bands).
-
Solution: Re-optimize the mobile phase using TLC. Test a variety of solvent systems to maximize the difference in Rf (ΔRf) between your product and the impurities. A good separation is typically achievable if the ΔRf is greater than 0.2.
-
-
Potential Cause 2: Column Overloading. Too much crude material was loaded onto the column.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this ratio should be even lower.
-
-
Potential Cause 3: Poor Column Packing. Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform flow of the mobile phase.
-
Solution: Ensure the column is packed uniformly without any air bubbles. Tapping the column gently during packing can help settle the silica. Place a layer of sand on top of the silica bed to prevent disturbance when adding the solvent.[13]
-
Problem 2: Low Yield or Complete Loss of Compound
-
Potential Cause 1: Compound Decomposition on Silica Gel. As a keto-amide, the compound might be unstable on the acidic surface of standard silica gel.[3]
-
Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, your compound is likely degrading. Switch to a deactivated (neutral) stationary phase like neutral silica or alumina.
-
-
Potential Cause 2: Compound is Highly Polar and Irreversibly Adsorbed.
-
Solution: If your compound is not eluting even with a very polar mobile phase (e.g., 100% ethyl acetate or even methanol), it may be too polar for silica gel. Consider using reversed-phase chromatography (C18 silica) with a polar mobile phase like water/acetonitrile or water/methanol.
-
-
Potential Cause 3: The Compound is Volatile.
-
Solution: If the compound has a low boiling point, it may be lost during the removal of solvent from the collected fractions (e.g., on a rotary evaporator). Use lower temperatures and pressures during solvent evaporation.
-
Problem 3: Peak Tailing or Streaking
-
Potential Cause 1: Acidity of Silica Gel. The acidic silanol groups on the silica surface can strongly and sometimes irreversibly interact with polar functional groups like amides, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase to neutralize the acidic sites. Alternatively, use deactivated silica gel.
-
-
Potential Cause 2: Sample Insolubility in the Mobile Phase. If the compound is not fully soluble in the eluent as it moves down the column, it can cause tailing.
-
Solution: Ensure the solvent used to load the sample onto the column is as non-polar as possible. Dry-loading the sample (adsorbing it onto a small amount of silica gel before adding it to the column) is often the best approach.[14]
-
Section 4: Detailed Protocols & Visual Guides
Protocol 1: Step-by-Step TLC Analysis for Mobile Phase Selection
-
Dissolve a small amount of your crude 2-oxo-3-phenylbutanamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare a developing chamber with a small amount of your chosen test solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate).
-
Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).
-
Adjust the solvent ratio until the Rf of your target compound is between 0.25 and 0.35, and it is well-separated from other spots.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of 2-oxo-3-phenylbutanamide.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low purification yield.
References
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel Schiff bases of Phenylalanine. Scholars Research Library. Retrieved February 4, 2026, from [Link]
-
Supporting Information for "Copper-Catalyzed Markovnikov Hydroboration of Aliphatic Terminal Alkenes Using Carbonyl as a Weak Directing Group". (n.d.). American Chemical Society. Retrieved February 4, 2026, from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved February 4, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 4, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). N-Acetyl-3-oxo-2-phenylbutanamide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography? YouTube. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 4, 2026, from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved February 4, 2026, from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved February 4, 2026, from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved February 4, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 4, 2026, from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2012, March). Column Chromatography for Terpenoids and Flavonoids. Retrieved February 4, 2026, from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 4, 2026, from [Link]
-
PubMed. (n.d.). Metabolism of biphenyl. 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate: the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). N-Methyl-3-oxo-N-phenylbutyramide. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]
-
Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved February 4, 2026, from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved February 4, 2026, from [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved February 4, 2026, from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 4, 2026, from [Link]
-
Scribd. (n.d.). Worksheet 2 - TLC - Updated Summer 2021. Retrieved February 4, 2026, from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC - PMC. Retrieved February 4, 2026, from [Link]
Sources
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- 2. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
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- 5. derpharmachemica.com [derpharmachemica.com]
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- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
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- 12. agilent.com [agilent.com]
- 13. chemistryviews.org [chemistryviews.org]
- 14. orgsyn.org [orgsyn.org]
minimizing side products in 2-oxo-3-phenylbutanamide synthesis
The following technical support guide provides a comprehensive troubleshooting framework for the synthesis of 2-oxo-3-phenylbutanamide , focusing on minimizing side products during the critical oxidation and purification steps.
Ticket Category: Organic Synthesis / Process Optimization Support Level: Tier 3 (Senior Application Scientist)
System Overview & Chemical Context
Target Molecule: 2-oxo-3-phenylbutanamide
CAS Registry Number: (Generic class:
-
Racemization: The C3 proton is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and phenyl ring.
-
Hydration: The electrophilic
-keto group readily forms stable gem-diols (hydrates) in the presence of water. -
Oxidative Cleavage: Over-oxidation leads to C-C bond scission, yielding acetophenone and oxamic acid derivatives.
The "Golden Route": Recommended Protocol
To minimize side products, we recommend the Oxidative Route starting from the
Phase A: Precursor Synthesis (Brief)
Start with 2-hydroxy-3-phenylbutanoic acid. Convert to the amide using mild coupling (e.g., EDC/HOBt/NH4Cl) to yield 2-hydroxy-3-phenylbutanamide .
Phase B: The Critical Oxidation (The Source of Most Side Products)
Protocol: Dess-Martin Periodinane (DMP) Oxidation Rationale: DMP operates at neutral pH and room temperature, significantly reducing the risk of epimerization compared to Swern (requires base) or Jones (highly acidic).
Step-by-Step Methodology:
-
Preparation: Dissolve 2-hydroxy-3-phenylbutanamide (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion at 0°C.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 1–2 hours. Do not overheat.
-
Quench (Critical): Pour reaction mixture into a 1:1 mixture of sat.
and sat. . Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Isolation: Extract with DCM, dry over
, and concentrate below 30°C.
Troubleshooting Guide: Minimizing Side Products
Visualizing the Reaction Landscape[1]
Figure 1: Reaction pathways showing the primary oxidation route and the genesis of common side products.
Diagnostic Table: Identification & Resolution
| Issue ID | Symptom | Probable Cause | Corrective Action |
| SP-01 | Loss of Optical Activity ( | Racemization. The C3 benzylic proton is acidic. Basic workup or prolonged exposure to silica gel caused enolization. | Protocol Shift: Switch to DMP (neutral). Avoid column chromatography; purify via recrystallization from non-polar solvents (e.g., Hexane/EtOAc). |
| SP-02 | "Missing" Carbonyl Peak in | Hydrate Formation. The | Drying: Dissolve product in toluene and reflux with a Dean-Stark trap or rotary evaporate with toluene 3x to azeotrope water. Store in desiccator. |
| SP-03 | Low Yield + Strong Almond Smell | Oxidative Cleavage. C-C bond broke, releasing acetophenone. Oxidant was too strong or reaction ran too long. | Control: Monitor strictly by TLC. Quench immediately upon consumption of starting material. Use exactly 1.1–1.2 eq of oxidant. |
| SP-04 | Inseparable Iodine Contaminants | Incomplete Quench. Iodinane byproducts from DMP remain. | Wash: Ensure the thiosulfate/bicarbonate quench stirs until the organic layer is crystal clear (usually 15-30 mins). |
Frequently Asked Questions (FAQs)
Q1: Can I use the Swern oxidation instead of Dess-Martin? A: Proceed with extreme caution. Swern oxidation requires triethylamine (a base) in the final step to generate the ketone. This basic environment is the primary trigger for racemization at the C3 position. If you must use Swern, add the base at -78°C and quench with acetic acid immediately upon warming to -20°C.
Q2: My NMR shows a complex mixture of peaks, but LCMS shows a single mass. What is happening? A: You are likely observing the keto-enol tautomerism or the hydrate equilibrium .
-
Diagnosis: Run the NMR in DMSO-
(which suppresses hydrate formation) or add a drop of to see if OH peaks exchange. -
Resolution: Do not assume the product is impure. Isolate the solid and dry extensively under high vacuum to shift the equilibrium back to the keto form.
Q3: Why is column chromatography degrading my product?
A: Silica gel is slightly acidic and possesses active hydroxyl groups. For sensitive
-
Alternative: Use Neutral Alumina (Grade III) for chromatography, or preferably, purify via crystallization.
Q4: Is the direct amidation of 2-oxo-3-phenylbutanoic acid possible?
A: It is chemically possible but operationally poor. The activation of the
Decision Tree for Low Yields
Figure 2: Logic flow for diagnosing yield issues during the synthesis.
References
-
Maulide, N., et al. (2017).[1] "Flexible and Chemoselective Oxidation of Amides to
-Keto Amides." Journal of the American Chemical Society.[2] [3][1] -
Dess, D. B., & Martin, J. C. (1983).[4] "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry. [3]
-
Wipf, P. (2007).[5] "Alcohol Oxidations: Dess-Martin Periodinane." University of Pittsburgh Department of Chemistry.
-
Organic Chemistry Portal. (n.d.). "Synthesis of
-keto carboxylic acids, esters and amides." - Batchelor, M. J., et al. (1993).
Disclaimer: This guide is for research purposes only. The user is responsible for verifying all chemical safety data sheets (SDS) and complying with local regulations regarding the synthesis of phenylacetone derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
preventing decomposition of 2-oxo-3-phenylbutanamide during storage
Welcome to the technical support resource for 2-oxo-3-phenylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the storage and handling of this α-keto amide. Our goal is to equip you with the necessary knowledge to prevent its decomposition and ensure the integrity of your experiments.
Introduction to the Stability of α-Keto Amides
2-oxo-3-phenylbutanamide belongs to the α-keto amide class of compounds, which are noted for their unique chemical reactivity due to the presence of adjacent carbonyl and amide functionalities.[1][2] This structure, while synthetically versatile, also presents specific stability challenges. Understanding the potential degradation pathways is the first step in ensuring the long-term viability of the compound during storage. The primary factors influencing the stability of 2-oxo-3-phenylbutanamide are exposure to moisture (hydrolysis), elevated temperatures, and light.
Troubleshooting and FAQs
This section addresses common issues encountered during the storage and handling of 2-oxo-3-phenylbutanamide.
Category 1: Hydrolytic Decomposition
Hydrolysis of the amide bond is a principal degradation pathway for 2-oxo-3-phenylbutanamide, particularly under non-neutral pH conditions and in the presence of moisture.[3][4]
Question 1: I suspect my sample of 2-oxo-3-phenylbutanamide has degraded in solution. What are the likely hydrolysis products?
Answer: The most probable degradation pathway in the presence of water is the hydrolysis of the amide bond. This reaction can be catalyzed by either acid or base and is typically accelerated by heat.[3][4] The hydrolysis of 2-oxo-3-phenylbutanamide would yield 2-oxo-3-phenylbutanoic acid and ammonia.
Question 2: My experimental protocol requires dissolving 2-oxo-3-phenylbutanamide in an aqueous buffer. What pH range is optimal to minimize hydrolysis?
Answer: While specific data for 2-oxo-3-phenylbutanamide is not extensively published, general principles of amide stability suggest that a neutral pH range (approximately 6.5-7.5) is ideal for minimizing both acid- and base-catalyzed hydrolysis.[5] For short-term experiments, slight deviations may be acceptable, but for long-term storage in solution, maintaining a neutral pH is critical. It is advisable to prepare aqueous solutions fresh and store them at low temperatures for short durations only.
Question 3: I've observed a change in the physical appearance of my solid 2-oxo-3-phenylbutanamide (e.g., clumping, discoloration). Could this be due to moisture?
Answer: Yes, changes in the physical state of the solid compound can be an indicator of moisture absorption from the atmosphere. This is a significant concern as the presence of adsorbed water can facilitate slow hydrolysis even in the solid state over time. It is imperative to store the compound in a tightly sealed container with a desiccant.
Category 2: Thermal Stability
While amides are generally considered thermally robust, prolonged exposure to elevated temperatures can lead to degradation.[6]
Question 4: What is the recommended maximum temperature for storing and handling 2-oxo-3-phenylbutanamide?
Answer: The Safety Data Sheet (SDS) for the structurally similar compound, 3-oxo-2-phenylbutanamide, indicates no decomposition if used according to specifications, which implies good thermal stability under normal conditions.[7] Generally, amide compounds are thermally stable up to 160°C, though this is highly dependent on the specific molecular structure.[6] For long-term storage, it is prudent to store the compound at or below room temperature. For handling during experiments, brief exposure to moderately elevated temperatures (e.g., up to 60°C) is unlikely to cause significant degradation.[8]
Question 5: I need to heat a solution of 2-oxo-3-phenylbutanamide for my experiment. What precautions should I take?
Answer: If heating is unavoidable, it is crucial to minimize the duration and temperature. If in an aqueous solution, be aware that elevated temperatures will significantly accelerate hydrolysis.[3] If in an organic solvent, ensure the solvent is dry and free of acidic or basic impurities. It is recommended to perform a small-scale pilot experiment and analyze the sample for degradation products before proceeding with larger-scale or critical experiments.
Category 3: Photostability
The presence of an aromatic ketone moiety in 2-oxo-3-phenylbutanamide raises concerns about its stability upon exposure to light.[9][10]
Question 6: Is 2-oxo-3-phenylbutanamide sensitive to light? What are the potential photodegradation pathways?
Question 7: How should I store my solid sample and solutions of 2-oxo-3-phenylbutanamide to prevent photodegradation?
Answer: Solid samples should be stored in amber glass vials or other light-blocking containers.[12] Solutions should also be prepared and stored in amber glassware. When conducting experiments, it is advisable to work in a fume hood with the sash lowered to minimize exposure to ambient light or to wrap experimental apparatus in aluminum foil. These precautions are in line with the ICH guidelines for photostability testing.[13]
Recommended Storage Conditions
To ensure the long-term stability of 2-oxo-3-phenylbutanamide, the following storage conditions are recommended. Adherence to these conditions is critical for maintaining the purity and efficacy of the compound for research and development purposes.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Light | Protected from light (Amber vial) | Prevents potential photodegradation due to the aromatic ketone moiety.[12] |
| Moisture | Store in a desiccated environment | Prevents hydrolysis of the amide bond. |
| Container | Tightly sealed, non-reactive (e.g., glass) | Prevents contamination and exposure to atmospheric moisture. |
One supplier of a similar compound, 3-oxo-2-phenylbutanamide, indicates a stability of at least four years under appropriate storage conditions.[14]
Analytical Methods for Stability Assessment
Regularly assessing the purity of your 2-oxo-3-phenylbutanamide sample is crucial, especially for long-term studies. The following analytical techniques are recommended for detecting and quantifying the parent compound and its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed using a Diode Array Detector (DAD) to monitor the absorbance of the aromatic ring, or a Mass Spectrometry (MS) detector for higher sensitivity and specificity.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for identifying volatile degradation products.[16][17]
Experimental Protocol: HPLC Method for Stability Assessment
This protocol provides a general starting point for developing an HPLC method to assess the stability of 2-oxo-3-phenylbutanamide.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of 2-oxo-3-phenylbutanamide in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: DAD at a wavelength corresponding to the absorbance maximum of the phenyl group (e.g., ~254 nm).
-
-
Analysis:
-
Inject the prepared sample.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
The purity of the sample can be estimated by calculating the peak area percentage of the main peak relative to the total peak area.
-
Visualizing Decomposition and Troubleshooting
Potential Decomposition Pathways
The following diagram illustrates the primary potential degradation pathways for 2-oxo-3-phenylbutanamide.
Caption: Potential degradation routes for 2-oxo-3-phenylbutanamide.
Troubleshooting Workflow
If you suspect degradation of your sample, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for suspected sample degradation.
References
-
Di Mola, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(8), 4345-4380. Available from: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]
-
Li, Y., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 1145-1153. Available from: [Link]
-
Grause, G., et al. (2020). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Thermal Analysis and Calorimetry, 142, 857-865. Available from: [Link]
-
Zaugg, S. D., et al. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. U.S. Geological Survey Water-Resources Investigations Report 01-4134. Available from: [Link]
-
PubChem. (n.d.). N-Acetyl-3-oxo-2-phenylbutanamide. National Center for Biotechnology Information. Available from: [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available from: [Link]
-
CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. Available from: [Link]
-
Chiminazzo, A., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available from: [Link]
-
National Institutes of Health. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in functionalization of acyclic α-keto amides. Available from: [Link]
-
Cohen, S. G., et al. (1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 20, 2000-2005. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Available from: [Link]
-
ResearchGate. (n.d.). Structures of α-ketoamides 110−118 developed by Zhang et al. Available from: [Link]
-
Regulations.gov. (2020). Development of analytical methods for the detection and quantification of onium photoacid generator cations and their. Available from: [Link]
-
Wikipedia. (n.d.). Amide. Available from: [Link]
-
MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Available from: [Link]
-
Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Available from: [Link]
-
Insubria. (n.d.). Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate. Available from: [Link]
-
Royal Society of Chemistry. (2019). Introduction of the α-ketoamide structure: en route to develop hydrogen peroxide responsive prodrugs. Available from: [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Available from: [Link]
-
European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
-
Chemistry Steps. (n.d.). Converting Ketones to Amides. Available from: [Link]
-
ChemSynthesis. (2025). N-acetyl-3-oxo-2-phenylbutanamide. Available from: [Link]
Sources
- 1. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 16. biosynth.com [biosynth.com]
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Technical Support Center: Scale-Up of 2-Oxo-3-Phenylbutanamide Production
Welcome to the technical support center for the synthesis and scale-up of 2-oxo-3-phenylbutanamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to larger-scale production of this valuable ketoamide intermediate. Our focus is on providing practical, experience-driven advice to ensure process robustness, safety, and product quality.
Introduction to 2-Oxo-3-Phenylbutanamide Synthesis
2-Oxo-3-phenylbutanamide, also known as α-phenylacetoacetamide (APAA), is a key intermediate in various chemical syntheses. Its production, while conceptually straightforward, presents several challenges during scale-up, particularly concerning reaction control, impurity management, and product isolation. The most industrially relevant synthetic routes involve the acetoacetylation of a phenyl-containing amine precursor. For the purpose of this guide, we will focus on the reaction pathway utilizing diketene, a highly efficient but hazardous reagent that demands rigorous process control.[1][2]
The core reaction is analogous to the well-established industrial synthesis of acetoacetanilide, which involves the reaction of aniline with diketene.[1] Understanding the intricacies of this analogous process provides a robust framework for troubleshooting the production of 2-oxo-3-phenylbutanamide.
Process Workflow Overview
The following diagram outlines the typical workflow for the production of 2-oxo-3-phenylbutanamide, highlighting critical control points that are essential for successful scale-up.
Sources
Validation & Comparative
High-Resolution NMR Profiling of 2-Oxo-3-Phenylbutanamide
Solvent Effects, Structural Validation, and Comparative Analysis
Executive Summary
Product: Analytical Protocol for 2-Oxo-3-Phenylbutanamide (
Part 1: Strategic Analysis & Methodology
1.1 The Core Problem: Why Standard Protocols Fail
In drug development, confirming the identity of primary amides is non-trivial. In non-polar solvents like Chloroform-d (
Furthermore, 2-oxo-3-phenylbutanamide possesses a chiral center at C3 and an electrophilic ketone at C2. This creates risks of:
-
Hydration: Formation of the gem-diol in wet solvents.
-
Enolization: Though less likely than in
-dicarbonyls, the C3 proton is acidic.
1.2 The Optimized Protocol (DMSO-d₆)
We recommend Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the standard performance metric. DMSO acts as a hydrogen-bond acceptor, stabilizing the amide protons. This slows their exchange rate and "locks" the restricted rotation of the C–N bond, revealing two distinct, sharp singlets for the non-equivalent
1.3 Analytical Workflow
The following diagram outlines the decision logic for characterizing this scaffold, ensuring no false positives from precursors.
Figure 1: Decision matrix for solvent selection. DMSO-d₆ provides the necessary resolution for the critical amide region.
Part 2: Comparative Performance Guide
This section objectively compares the spectral "performance" of the target molecule in different environments and against its ester analog (a common synthetic impurity).
2.1 Solvent Performance: DMSO-d₆ vs. CDCl₃
Objective: Determine the limit of detection for the amide functional group.
| Feature | Method A: DMSO-d₆ (Recommended) | Method B: CDCl₃ (Alternative) | Performance Verdict |
| Amide Protons ( | Two sharp singlets ( | One broad hump ( | DMSO Wins: Essential for proving primary amide formation. |
| Water Signal | Distinct peak at 3.33 ppm. Does not interfere with aromatics. | Variable peak ~1.56 ppm. Can overlap with alkyl region.[1] | DMSO Wins: Predictable impurity profile. |
| C3-Methine ( | Quartet, clearly resolved ( | Quartet, but often overlaps with solvent satellites or broad NH. | DMSO Wins: Better baseline resolution. |
| Cost & Prep | Higher cost; difficult to recover sample. | Low cost; sample easily recovered by evaporation. | CDCl₃ Wins: Better for rapid, non-critical screening. |
2.2 Structural Validation: Amide vs. Ester Precursor
Objective: Distinguish the product from Ethyl 2-oxo-3-phenylbutanoate (starting material).
| Proton Group | Target: 2-oxo-3-phenylbutanamide | Alternative: Ethyl Ester Analog | Differentiation Key |
| Terminal Group | Absence of the quartet at 4.2 ppm confirms amidation. | ||
| Methyl Group | Look for the loss of the triplet signal. | ||
| Carbonyl (13C) | Amide C=O ( | Ester C=O ( | Amide carbonyls are typically shifted downfield vs. esters. |
Part 3: Detailed Spectral Analysis
3.1 Predicted 1H NMR Data (500 MHz, DMSO-d₆)
Note: Chemical shifts are estimates based on substituent additivity rules and analogous
Structure:
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| a | Methyl | 1.32 | Doublet (d) | 3H | 7.0 | Shielded alkyl, split by adjacent methine (b). |
| b | Methine | 4.85 | Quartet (q) | 1H | 7.0 | Deshielded by |
| Ph | Aromatic | 7.15 – 7.40 | Multiplet (m) | 5H | - | Characteristic phenyl envelope. |
| c | Amide H (trans) | 7.65 | Broad Singlet | 1H | - | H-bonded to solvent; restricted rotation. |
| d | Amide H (cis) | 8.05 | Broad Singlet | 1H | - | Deshielded by anisotropy of the adjacent carbonyls. |
3.2 Structural Connectivity Diagram
The following graph illustrates the spin-spin coupling network (COSY correlations) and spatial relationships (NOESY) required to confirm the regio-chemistry.
Figure 2: Spin system connectivity. The critical COSY correlation is between the Methyl doublet and the Methine quartet.
Part 4: Experimental Protocol
4.1 Sample Preparation (Self-Validating)
To ensure high-quality data that can be peer-reviewed, follow this "Zero-Artifact" preparation method.
-
Massing: Weigh 5–10 mg of the solid 2-oxo-3-phenylbutanamide into a clean vial.
-
Why: Amides aggregate at high concentrations. 10 mg is optimal for resolution vs. sensitivity.
-
-
Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the solvent contains 0.05% TMS (Tetramethylsilane) as an internal reference. Without TMS, referencing against the residual DMSO peak (2.50 ppm) is acceptable but less precise for publication.
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
-
Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube.
-
Integrity Check: Suspended particles cause magnetic susceptibility mismatch, broadening lines and ruining the multiplet resolution of the methine quartet.
-
4.2 Acquisition Parameters (Standard 500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Relaxation Delay (D1): Set to 10 seconds .
-
Reasoning: Amide protons have long T1 relaxation times. A short D1 will saturate the amide signal, making integration inaccurate (e.g., integrating to 0.6H instead of 1.0H).
-
-
Scans (NS): 16 or 32.
-
Spectral Width: -2 to 14 ppm (to catch downfield acidic protons if enolization occurs).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for amide chemical shifts and solvent effects).
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: Amide Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(6), 578–589. [Link]
-
PubChem. (2024). Compound Summary for CID 364846 (Analogous Structure N-Acetyl-3-oxo-2-phenylbutanamide). National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern of 2-oxo-3-phenylbutanamide
Molecular Structure and Key Features
2-oxo-3-phenylbutanamide possesses a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.2 g/mol .[2] Its structure features a butanamide backbone with a ketone group at the 2-position and a phenyl group at the 3-position. This unique arrangement of functional groups dictates its fragmentation behavior under mass spectrometric analysis.
Predicted Fragmentation Pathways
Upon electron ionization, 2-oxo-3-phenylbutanamide is expected to undergo a series of characteristic fragmentation reactions, primarily driven by the stability of the resulting fragment ions. The principal fragmentation mechanisms anticipated are α-cleavage adjacent to the carbonyl groups and rearrangements involving the phenyl and amide functionalities.
α-Cleavage: The Predominant Fragmentation Route
Alpha-cleavage, the breaking of the bond adjacent to a functional group, is a common fragmentation pathway for carbonyl compounds like ketones and amides.[3][4] For 2-oxo-3-phenylbutanamide, several α-cleavage events are plausible:
-
Cleavage adjacent to the ketone: The bond between the carbonyl carbon (C2) and the phenyl-bearing carbon (C3) can cleave, leading to the formation of a stable acylium ion.
-
Cleavage adjacent to the amide: The bond between the amide carbonyl carbon (C1) and the rest of the molecule can also break.
McLafferty Rearrangement
The McLafferty rearrangement is another characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen.[4][5] In 2-oxo-3-phenylbutanamide, the presence of hydrogens on the methyl group (C4) allows for a potential McLafferty-type rearrangement, although this is likely to be a minor pathway compared to α-cleavages.
Phenyl Group-Initiated Fragmentation
The stable aromatic ring of the phenyl group significantly influences the fragmentation pattern.[4] Fragments containing the phenyl group, such as the tropylium ion (C₇H₇⁺) at m/z 91, are expected to be prominent.
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted major fragmentation pathways of 2-oxo-3-phenylbutanamide.
Caption: Predicted major fragmentation pathways of 2-oxo-3-phenylbutanamide.
Detailed Analysis of Key Fragment Ions
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.
| m/z | Proposed Structure | Neutral Loss | Fragmentation Pathway |
| 177 | [C₁₀H₁₁NO₂]⁺ | - | Molecular Ion |
| 133 | [C₉H₉O]⁺ | CONH₂ (44 u) | α-cleavage at the amide C-C bond, loss of the amide radical. |
| 121 | [C₈H₉O]⁺ | CO-CONH₂ (71 u) | Cleavage of the C2-C3 bond with subsequent loss of the glyoxylamide radical. |
| 91 | [C₇H₇]⁺ | CO (28 u) from m/z 121 | Loss of carbon monoxide from the m/z 121 fragment, leading to the highly stable tropylium ion. |
| 77 | [C₆H₅]⁺ | CH₂ (14 u) from m/z 91 | Loss of a methylene group from the tropylium ion to form the phenyl cation. |
| 43 | [CH₃CO]⁺ | C₇H₈NO (122 u) | α-cleavage at the C2-C3 bond, forming the acetyl cation. This is a very common fragment for methyl ketones.[4] |
| 44 | [CONH₂]⁺ | C₉H₁₁O (135 u) | Cleavage of the C1-C2 bond to form the amide cation. A characteristic peak for primary amides.[6] |
Comparative Fragmentation Analysis
To further substantiate these predictions, it is instructive to compare the expected fragmentation of 2-oxo-3-phenylbutanamide with that of structurally related molecules.
-
Butanamide: Simple primary amides like butanamide show a characteristic base peak at m/z 44, corresponding to the [CONH₂]⁺ ion, which arises from α-cleavage.[6] This supports the prediction of a significant peak at m/z 44 for 2-oxo-3-phenylbutanamide.
-
Aliphatic Ketones: The fragmentation of ketones is dominated by α-cleavage of the C-C bonds adjacent to the carbonyl group.[3][4] The formation of the acetyl cation (m/z 43) is a hallmark of methyl ketones and is therefore highly anticipated in the spectrum of 2-oxo-3-phenylbutanamide.
-
Phenylalkanes: Compounds containing a phenyl group attached to an alkyl chain frequently exhibit a prominent peak at m/z 91, corresponding to the tropylium ion. This stable carbocation is formed through rearrangement and is a strong indicator of the presence of a benzyl moiety or a group that can rearrange to it.
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to obtain an experimental mass spectrum of 2-oxo-3-phenylbutanamide, the following general protocol for gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended:
-
Sample Preparation: Dissolve a small amount of 2-oxo-3-phenylbutanamide in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
This protocol provides a starting point, and optimization of the GC temperature program may be necessary to achieve optimal separation and peak shape.
Conclusion
The fragmentation pattern of 2-oxo-3-phenylbutanamide under electron ionization mass spectrometry is predicted to be rich in structural information. The key fragmentation pathways are expected to be α-cleavages adjacent to the ketone and amide carbonyl groups, leading to characteristic fragment ions at m/z 133, 121, 43, and 44. The presence of the phenyl group is anticipated to result in the formation of the stable tropylium ion at m/z 91. This predictive guide, grounded in established fragmentation mechanisms, provides a robust framework for the identification and structural confirmation of 2-oxo-3-phenylbutanamide in complex matrices and serves as a valuable resource for researchers in the field.
References
-
JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanediamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2023). Real-space imaging of a phenyl group migration reaction on metal surfaces. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butanamide, N,N-dioctyl-. In PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanamide, 3-oxo-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Real-space imaging of a phenyl group migration reaction on metal surfaces. In PubMed Central. Retrieved from [Link]
-
RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-3-oxo-2-phenylbutanamide. In PubChem. Retrieved from [Link]
-
CORE. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylbutanamide. In PubChem. Retrieved from [Link]
Sources
IR spectroscopy characteristic peaks of alpha-keto amides
Advanced IR Spectroscopy Guide: Characterization of -Keto Amides
Executive Summary
This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic signature of
Mechanistic Insight: The Physics of the Doublet
The defining feature of an
Electronic Coupling & Resonance
The two carbonyls in the
-
Inductive Effect (-I): The amide nitrogen is electron-withdrawing relative to the ketone carbon, potentially raising the ketone frequency.
-
Conjugation (+M): The
-systems of the two carbonyls can overlap (especially in s-trans), potentially lowering the bond order and frequency. -
Result: The Ketone C=O typically appears at a higher wavenumber (1720–1690 cm
) than the Amide C=O (1690–1640 cm ).
Conformational Isomerism (s-cis vs. s-trans)
The C-C bond between the carbonyls allows for rotation, leading to two primary conformers that display distinct spectral signatures due to dipole alignment.
-
s-trans Conformer: The two carbonyl oxygens are anti-periplanar (180°). This is generally the lower energy state in the absence of constraints due to minimized dipole repulsion.
-
s-cis Conformer: The carbonyls are syn-periplanar (0°). This conformation is often stabilized by intramolecular hydrogen bonding in secondary
-keto amides ( ), which significantly shifts the ketone peak to a lower frequency.
Visualization of Conformational Effects
Figure 1: Impact of conformational equilibrium on IR spectral features. The s-cis form allows for intramolecular hydrogen bonding, distinctively shifting the ketone band.
Comparative Analysis: -Keto Amides vs. Alternatives
The following table synthesizes experimental data to differentiate
Table 1: Characteristic Carbonyl Stretching Frequencies
| Functional Group | Ketone C=O ( | Amide/Ester C=O ( | Key Diagnostic Feature |
| 1720 – 1690 | 1690 – 1640 | Distinct Doublet. Separation of ~30-60 cm | |
| Simple Amide | N/A | 1690 – 1630 | Single strong "Amide I" band. Broad N-H stretch (3400-3200 cm |
| Simple Ketone | 1715 ± 10 | N/A | Single sharp peak. No Amide II band (~1550 cm |
| 1750 – 1735 | 1750 – 1735 | Often appears as a single broad band or split peak at much higher freq than amides. | |
| 1,2-Diketone | 1730 – 1710 | N/A | Single band (if symmetric) or narrow doublet. Often higher freq than isolated ketones. |
Note: The "Amide II" band (N-H bending) appears at 1550–1500 cm
for secondary-keto amides, providing further confirmation of the amide functionality.
Experimental Protocol: Validating the Structure
To unambiguously identify an
Sample Preparation & Solvent Selection
-
Solid State (ATR/KBr): Captures the molecule in its crystal packing conformation. Often shows sharp, split peaks due to fixed H-bonding networks.
-
Solution State (CHCl
vs. DMSO):-
Chloroform (Non-polar): Promotes intramolecular H-bonding (s-cis favored). Look for a lower frequency ketone shift.[1][2]
-
DMSO (Polar, H-bond acceptor): Disrupts intramolecular bonds in favor of intermolecular bonding with solvent. This often simplifies the spectrum or shifts the equilibrium to s-trans.
-
Step-by-Step Workflow
-
Baseline Acquisition: Obtain spectrum of the precursor amine and
-keto acid/ester. -
Reaction Monitoring: Track the disappearance of the acid O-H (broad, 3300-2500 cm
) or ester C=O (1740 cm ) and the emergence of the -keto amide doublet (1720/1660 cm ) . -
H-Bond Validation: Record spectra at varying concentrations in CCl
.-
Concentration Independent: Indicates intramolecular H-bonding (s-cis).
-
Concentration Dependent: Indicates intermolecular aggregation.
-
Visualization of Workflow
Figure 2: Decision tree for spectroscopic validation of
Application Case Study: Protease Inhibitors
In drug development,
-
Free Inhibitor: Displays the characteristic doublet (Ketone C=O + Amide C=O).[1][2][3][4]
-
Enzyme-Bound Complex: The nucleophilic serine/cysteine of the enzyme attacks the ketone carbonyl, forming a tetrahedral hemiketal/hemithioacetal.
-
Spectral Result: The Ketone C=O band (~1710 cm
) disappears upon binding, while the Amide C=O band remains (though potentially shifted due to H-bonding in the oxyanion hole). This "spectral silencing" provides direct evidence of covalent modification.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for carbonyl absorption ranges).
-
Zhang, L., et al. (2020). Alpha-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication. . (Discusses the structural basis of
-keto amide warheads). -
O'Callaghan, C. N., McMurry, T. B., & O'Brien, J. E. (2001).[5] Spectral Analysis of Amide Conformers (s-cis and s-trans). . (Detailed NMR/IR analysis of conformational effects in related hydrazinocarbonyls).
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. . (Accessible comparison of carbonyl frequencies).
-
Specac. (n.d.). Interpreting Infrared Spectra. . (General guide for amide/amine differentiation).
A Senior Application Scientist's Guide to the Analysis of 2-oxo-3-phenylbutanamide: Selecting and Validating Reference Standards
Introduction: The Analytical Imperative for 2-oxo-3-phenylbutanamide
2-oxo-3-phenylbutanamide is a keto-amide compound of significant interest in pharmaceutical development and forensic science. It can be a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) or, conversely, a process-related impurity that must be meticulously controlled.[1][2] For instance, related structures like 3-oxo-2-phenylbutanamide are recognized as precursors in illicit amphetamine synthesis, making their detection crucial in forensic and environmental contexts.[3][4]
The primary analytical challenge lies in its unambiguous identification and quantification, particularly in the presence of its structural isomers, such as 3-oxo-2-phenylbutanamide and 3-oxo-N-phenylbutanamide (acetoacetanilide). These isomers share the same molecular weight and formula, rendering simple mass-based detection insufficient for definitive identification.[5] This guide provides an in-depth comparison of commercially available reference standards and details robust, cross-validating analytical protocols to ensure the highest degree of scientific integrity in your research.
The use of a well-characterized, primary reference standard is not merely a matter of best practice; it is a foundational requirement for regulatory compliance and data reproducibility.[6] It serves as the benchmark against which all analytical measurements are made, ensuring accuracy, precision, and traceability.
Comparative Analysis of Commercial Reference Standards
Selecting an appropriate reference standard is the first critical step in any analytical workflow. The choice between a primary, secondary, or analytical standard depends on the application's regulatory requirements and risk tolerance.[6] Below is a comparison of representative commercial offerings for 2-oxo-3-phenylbutanamide and a key isomer, highlighting the specifications researchers must consider.
| Parameter | 2-oxo-3-phenylbutanamide | 3-oxo-2-phenylbutanamide | 3-oxo-N-phenylbutanamide |
| CAS Number | 4658-67-7 | 4433-77-6 | 102-01-2 |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.2 g/mol | 177.2 g/mol | 177.2 g/mol |
| Typical Purity | ≥95% | ≥98% (Analytical Standard) | >99% (HPLC) |
| Common Suppliers | Sigma-Aldrich | Cayman Chemical, Biosynth | Fluorochem, Sigma-Aldrich |
| Primary Application | Research Intermediate | Forensic, Research | Chemical Synthesis |
| Key Distinctions | Phenyl group at position 3 | Phenyl group at position 2 | Phenyl group on the amide nitrogen |
The Workflow of Identity Confirmation: A Multi-Modal Approach
A self-validating analytical system relies on orthogonal methods—techniques that measure different chemical properties—to confirm a compound's identity and purity. For 2-oxo-3-phenylbutanamide, a combination of chromatography and spectroscopy is essential.
Caption: Orthogonal Analytical Workflow for Identity Confirmation.
Experimental Protocols: From Theory to Benchtop
The following protocols provide detailed, field-tested methodologies for the analysis of 2-oxo-3-phenylbutanamide. The causality behind experimental choices is explained to empower researchers to adapt these methods as needed.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity assessment and quantification. A reverse-phase method is ideal for separating the moderately polar keto-amide from potential non-polar or highly polar impurities.[7]
Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the phenyl group, while the acetonitrile/water mobile phase allows for fine-tuning of the retention time. UV detection at 254 nm is chosen as it is a common wavelength where aromatic compounds exhibit strong absorbance.
Protocol:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Gradient Elution:
-
0-15 min: 30% B to 90% B.
-
15-18 min: Hold at 90% B.
-
18-20 min: 90% B to 30% B.
-
20-25 min: Hold at 30% B (re-equilibration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard and sample in acetonitrile to a final concentration of ~1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the standard and sample solutions.
-
Validation: The retention time of the primary peak in the sample must match that of the reference standard. Purity is assessed by integrating all peaks and calculating the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior separation efficiency and definitive structural information through mass fragmentation patterns. It is a standard method for identifying such compounds in complex matrices.[4][8]
Rationale: Electron Impact (EI) ionization is employed to generate a reproducible fragmentation pattern that serves as a molecular "fingerprint." The phenyl group and keto-amide functionalities will cleave at predictable locations, allowing differentiation from isomers.
Sources
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A Comparative Guide to the Synthesis and ¹³C NMR Validation of 2-Oxo-3-Phenylbutanamide
This guide provides an in-depth, comparative analysis of synthetic routes to 2-oxo-3-phenylbutanamide, a valuable α-keto amide motif. It emphasizes the critical role of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive tool for structural validation and purity assessment. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal links between experimental design, reaction outcomes, and their spectroscopic signatures.
The Synthetic Challenge: Accessing α-Keto Amides
The α-keto amide moiety is a privileged structural motif found in numerous biologically active compounds and serves as a versatile synthetic intermediate.[1] Its synthesis, however, requires careful control to avoid side reactions and ensure high purity. The validation of the final structure is therefore not merely a procedural step but the cornerstone of synthetic success. Among various analytical techniques, ¹³C NMR spectroscopy offers unparalleled insight by providing a direct map of the molecule's carbon skeleton.[2][3][4]
This guide compares two distinct and plausible synthetic strategies for obtaining 2-oxo-3-phenylbutanamide, illustrating how the choice of methodology impacts the purification and validation process.
-
Method A: Oxidation of an α-Hydroxy Amide Precursor. This common strategy relies on the controlled oxidation of a readily accessible alcohol. The key challenge lies in achieving complete conversion without over-oxidation or degradation.
-
Method B: Direct Amidation from an α-Keto Acid. This approach involves coupling an α-keto acid with an ammonia source. Its efficiency depends on the activation of the carboxylic acid and ensuring the integrity of the adjacent ketone functionality under the reaction conditions.
Experimental Design & Protocols
A self-validating protocol is one where the analytical data not only confirms the desired product but also unambiguously demonstrates the absence of starting materials and plausible side products.
Synthesis Method A: Oxidation of 2-Hydroxy-3-phenylbutanamide
This protocol is based on a Swern oxidation, a reliable method for converting secondary alcohols to ketones under mild conditions.
Causality: The choice of Swern oxidation is deliberate. Its low-temperature conditions (-78 °C) minimize the risk of side reactions like epimerization at the C3 position or degradation of the amide, which can occur with more aggressive, high-temperature oxidants.
Step-by-Step Protocol:
-
Activator Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise via syringe. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve the starting material, 2-hydroxy-3-phenylbutanamide (1.0 equivalent), in a minimal amount of anhydrous DCM and add it slowly to the reaction mixture. Stir for 1 hour at -78 °C.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise. The reaction is typically exothermic. Allow the mixture to warm to room temperature slowly over 45 minutes.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 2-oxo-3-phenylbutanamide as a solid.
Synthesis Method B: Amidation of 2-Oxo-3-phenylbutanoic Acid
This method employs a standard peptide coupling reagent, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to facilitate amide bond formation under mild conditions.
Causality: HBTU is selected for its high efficiency and suppression of racemization. It converts the carboxylic acid into a highly reactive activated ester in situ, which then reacts cleanly with an ammonia source, avoiding harsh reagents that could interact with the ketone.
Step-by-Step Protocol:
-
Acid Activation: Dissolve 2-oxo-3-phenylbutanoic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF). Add HBTU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents). Stir the mixture at room temperature for 20 minutes.
-
Ammonia Addition: Add a solution of ammonia in dioxane (7 N, 2.0 equivalents) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 2-oxo-3-phenylbutanamide.
Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Dissolve 15-25 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Experiment: Proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds (a longer delay may be needed to accurately observe quaternary carbons).
-
Number of Scans: 1024 or higher to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[5]
-
-
Processing: Apply a Fourier transform with exponential line broadening (e.g., 1 Hz) to the free induction decay (FID) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
¹³C NMR: The Cornerstone of Structural Verification
Fundamental Principles for the Synthetic Chemist
¹³C NMR spectroscopy provides two critical pieces of information for structural validation:
-
Number of Signals: In a proton-decoupled spectrum, each unique carbon atom in the molecule produces a distinct singlet. The total number of peaks thus corresponds to the number of non-equivalent carbons, providing an immediate check against the proposed structure.[4][6]
-
Chemical Shift (δ): The position of each signal (in ppm) is determined by the local electronic environment of the carbon nucleus. Electronegative atoms (like oxygen) and π-systems deshield the nucleus, shifting its signal downfield (to a higher ppm value).[7][8] This allows for the confident assignment of carbons to specific functional groups.
Deconstructing the Target: Predicted ¹³C NMR Spectrum of 2-Oxo-3-Phenylbutanamide
The structure of 2-oxo-3-phenylbutanamide contains 10 carbon atoms. Due to the free rotation around the C3-C(ipso) bond and the chiral center at C3, all carbons in the phenyl ring are chemically distinct, as are the remaining four carbons in the butanamide chain. Therefore, a total of 10 signals are expected in the ¹³C NMR spectrum.
| Carbon Atom(s) | Label | Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale |
| Amide Carbonyl | C1 | Quaternary (C=O) | 165 - 180 | Typical range for an amide carbonyl, less deshielded than a ketone.[7][9][10] |
| Ketone Carbonyl | C2 | Quaternary (C=O) | 195 - 210 | Highly deshielded due to the electronegative oxygen atom.[2][7] |
| Methine | C3 | Tertiary (CH) | 45 - 60 | Benzylic position causes a downfield shift compared to a simple alkane.[10] |
| Methyl | C4 | Primary (CH₃) | 15 - 25 | Aliphatic methyl group, expected to be significantly upfield.[7] |
| Phenyl (ipso) | C5 | Quaternary (Aromatic) | 135 - 145 | Aromatic carbon attached to the aliphatic chain. |
| Phenyl (ortho) | C6, C10 | Tertiary (Aromatic CH) | 127 - 130 | Aromatic carbons adjacent to the point of substitution. |
| Phenyl (meta) | C7, C9 | Tertiary (Aromatic CH) | 128 - 131 | Aromatic carbons meta to the point of substitution. |
| Phenyl (para) | C8 | Tertiary (Aromatic CH) | 126 - 129 | Aromatic carbon para to the point of substitution. |
Comparative Analysis: Validating the Synthetic Outcomes
Below is a table presenting hypothetical but realistic experimental data for products obtained from both synthetic methods, compared against the predicted chemical shifts.
| Carbon Label | Predicted δ (ppm) | Method A (Oxidation) Experimental δ (ppm) | Method B (Amidation) Experimental δ (ppm) | Assignment Confirmation |
| C1 (Amide C=O) | 165 - 180 | 171.5 | 171.6 | Confirmed. |
| C2 (Ketone C=O) | 195 - 210 | 202.1 | 202.0 | Confirmed. The presence of two distinct low-field signals is key. |
| C3 (Methine) | 45 - 60 | 52.3 | 52.4 | Confirmed. |
| C4 (Methyl) | 15 - 25 | 18.9 | 18.8 | Confirmed. |
| C5 (ipso-Ph) | 135 - 145 | 138.2 | 138.1 | Confirmed. |
| C6, C10 (ortho-Ph) | 127 - 130 | 129.1, 128.8 | 129.2, 128.9 | Confirmed. |
| C7, C9 (meta-Ph) | 128 - 131 | 129.5, 129.3 | 129.6, 129.4 | Confirmed. |
| C8 (para-Ph) | 126 - 129 | 127.6 | 127.5 | Confirmed. |
Interpreting the Spectra from Method A and B
For the product from Method A , the most critical validation point is the disappearance of the starting material's C2-OH signal (typically found around 65-75 ppm) and the appearance of the C2=O ketone signal at 202.1 ppm. The absence of a signal in the 65-75 ppm region in the final spectrum provides strong evidence for the complete oxidation of the alcohol, thus validating the protocol's effectiveness.
For the product from Method B , validation hinges on confirming the formation of the primary amide. The key signal is the C1 amide carbonyl at 171.6 ppm. Crucially, the spectrum must show the absence of the starting material's carboxylic acid C1=O signal, which would typically appear in a similar region (170-185 ppm).[7] In such cases, running a spectrum of the starting material is essential for a direct comparison to confirm its consumption.
In both cases, the clean baseline and the presence of exactly 10 carbon signals in the expected regions confirm not only the correct structure but also a high degree of purity.
Workflow Visualization
The following diagrams illustrate the logical flow of the synthesis and validation process and the structural assignment based on ¹³C NMR.
Caption: General workflow from synthesis to structural validation.
Caption: Correlation of structure with predicted ¹³C NMR shifts.
Conclusion: An Integrated Approach to Synthesis and Validation
This guide demonstrates that the synthesis of a target molecule and its structural validation are intrinsically linked. By selecting rational synthetic methods and applying the robust analytical power of ¹³C NMR, researchers can confidently confirm the identity and purity of their compounds. The comparison of different synthetic routes underscores that a successful outcome is not just the presence of the correct signals in a spectrum, but the conclusive absence of signals from plausible impurities or unreacted starting materials. This integrated, data-driven approach is fundamental to the principles of modern synthetic chemistry and is essential for advancing research in materials science and drug development.
References
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Anonymous. (n.d.). 13C NMR spectroscopy. Retrieved from Department of Chemistry, University of Calicut. [Link]
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Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
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Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Anonymous. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
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ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
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Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]
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Anonymous. (n.d.). Chemical shifts. University of Potsdam. [Link]
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Anonymous. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Monakhova, Y. B., et al. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]
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Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Agrawal, P. (2025, August 9). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate. [Link]
-
OpenStax. (2023, September 20). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. [Link]
-
Anonymous. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I. [Link]
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De Risi, C., et al. (2016). Recent developments in general methodologies for the synthesis of alpha-ketoamides. Chemical Reviews. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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Anonymous. (n.d.). Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv. [Link]
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Emma Drugs & Chemicals. (n.d.). 3-Oxo-2-Phenylbutanamide CAS 4433-77-6. IndiaMART. [Link]
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A Comparative Guide to the Analytical Separation of Phenylbutanamide Isomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the Desk of a Senior Application Scientist
In the realm of pharmaceutical sciences, the structural nuance of a molecule is intrinsically linked to its biological function. Phenylbutanamide and its derivatives, common scaffolds in medicinal chemistry, exemplify this principle. The subtle shifts in a functional group's position (positional isomers) or the spatial arrangement around a stereocenter (enantiomers) can drastically alter a compound's efficacy, safety, and metabolic profile. Consequently, the ability to analytically resolve these closely related isomers is not merely an academic exercise but a regulatory and scientific necessity.
This guide offers a comprehensive comparison of modern chromatographic techniques for the analytical separation of phenylbutanamide isomers. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, providing the foundational logic required to develop robust, reliable, and efficient separation protocols.
The Analytical Conundrum: The Challenge of Near-Identical Properties
Isomers of phenylbutanamide present a significant challenge because they share the same mass and elemental composition. Positional isomers exhibit very similar polarities and hydrophobicities, while enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible without a chiral selector.[1] This demands high-resolution analytical strategies that can exploit subtle differences in their physicochemical characteristics.
High-Performance Liquid Chromatography (HPLC): The Foundational Technique
HPLC is the undisputed workhorse for pharmaceutical analysis, offering a versatile and powerful platform for isomer separation.[2][3] The choice of stationary and mobile phases is paramount in dictating the success of the separation.
Reversed-Phase HPLC (RP-HPLC) for Positional Isomers
RP-HPLC is the primary modality for resolving positional isomers. The separation is driven by differential partitioning between a non-polar stationary phase and a polar mobile phase.
-
Expertise & Experience: The retention of phenylbutanamide isomers on a standard C18 column is governed by hydrophobicity. However, when isomers have nearly identical hydrophobic character, a standard C18 column may fail to provide adequate resolution.[4] In such cases, a phenyl-based stationary phase can offer an alternative selectivity. The π-π interactions between the phenyl rings of the stationary phase and the analyte can introduce a different retention mechanism, often resolving isomers that co-elute on a C18 column.[5]
Experimental Protocol: RP-HPLC for Positional Phenylbutanamide Isomers
-
System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated with the initial mobile phase conditions for at least 30 minutes to achieve a stable baseline.[2]
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: 20% B to 60% B over 15 minutes. Rationale: A gradient is employed to ensure elution of all isomers within a reasonable timeframe while maintaining good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
Chiral HPLC for Enantiomeric Resolution
To separate enantiomers, a chiral environment is necessary. This is most commonly achieved using a Chiral Stationary Phase (CSP).[2][] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and widely used in the pharmaceutical industry.
-
Trustworthiness: The mechanism of chiral recognition is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[7] The stability of these complexes differs for each enantiomer, resulting in different retention times. The self-validating nature of this protocol lies in its specificity; a well-developed chiral method should resolve the racemate into two distinct peaks of equal area (for a 50:50 mixture), confirming the separation is based on enantiomeric identity.
Workflow for Chiral Method Development
Caption: A systematic workflow for developing a robust chiral HPLC separation method.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a premier technique for chiral separations, often outperforming HPLC in speed and efficiency.[8][9] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations.[]
-
Expertise & Experience: SFC is particularly advantageous for chiral separations.[10] The mobile phase composition (CO2 and an alcohol co-solvent) can be finely tuned, and this often leads to different chiral recognition mechanisms compared to HPLC, providing complementary selectivity.[9] This makes SFC an excellent secondary screening technique if HPLC fails to yield a separation.
Experimental Protocol: Chiral SFC for Phenylbutanamide Enantiomers
-
Column: Amylose-based CSP (e.g., Chiralpak IC, 150 mm x 4.6 mm, 3 µm).[11]
-
Mobile Phase: Isocratic mixture of 15% Methanol in supercritical CO2.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.[11]
-
Column Temperature: 40 °C.[11]
-
Detection: UV-Vis Diode Array Detector (DAD).
-
Injection Volume: 2 µL.
Gas Chromatography (GC): A Niche but Powerful Option
GC is a high-resolution technique well-suited for volatile and thermally stable compounds.[12] For many pharmaceutical molecules like phenylbutanamide, direct analysis is challenging due to their polarity and low volatility.
-
Causality: To make phenylbutanamide amenable to GC analysis, derivatization is often required.[4] This process involves chemically modifying the molecule (e.g., through acylation of the amide nitrogen) to block polar functional groups and increase volatility. This allows the compound to be vaporized without decomposition and travel through the GC column. The choice of derivatizing agent is critical and can influence the chromatographic separation of isomers.
Experimental Protocol: GC-MS for Positional Isomers (Post-Derivatization)
-
Derivatization Step:
-
GC System:
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.
-
Performance Comparison
Table 1: Comparison of Chromatographic Techniques for Phenylbutanamide Isomer Separation
| Feature | Reversed-Phase HPLC | Chiral HPLC / SFC | Gas Chromatography (GC) |
| Primary Application | Positional Isomers | Enantiomers | Positional Isomers (if volatile) |
| Separation Principle | Hydrophobicity, π-π interactions | Chiral recognition (diastereomeric interactions) | Boiling point, polarity, column interactions |
| Typical Analysis Time | 10-25 min | SFC: 2-10 minHPLC: 8-30 min | 10-20 min |
| Solvent Consumption | High (Aqueous/Organic) | SFC: Very Low (CO2)HPLC: High (Organic) | Very Low (Carrier Gas) |
| Key Advantage | Robust, widely available | Direct separation of enantiomers | High peak efficiency |
| Key Limitation | Cannot separate enantiomers | CSPs can be expensive | Requires volatility; often needs derivatization |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate chromatographic technique.
Conclusion and Recommendations
The analytical separation of phenylbutanamide isomers is a solvable but nuanced challenge that requires a logical, stepwise approach.
-
For positional isomers , Reversed-Phase HPLC is the recommended starting point. Employing a phenyl-based column can provide the necessary alternative selectivity if a standard C18 phase fails. GC-MS is a powerful alternative, provided a robust derivatization protocol is established.
-
For enantiomers , Chiral SFC is the superior choice, offering unparalleled speed and reduced environmental impact.[8] Chiral HPLC remains a highly effective and versatile alternative. A systematic screening of various chiral stationary phases and mobile phases is critical to success.[13]
By understanding the underlying principles of each technique and applying a systematic approach to method development, researchers can confidently resolve even the most challenging isomer separations, ensuring the quality, safety, and efficacy of their chemical entities.
References
- Analysis and evaluation of chiral drugs in biological samples.Shimadzu.
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.Pharmaceutical Analytical Chemistry.
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.Azetabio.
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES.Chemical Papers.
- Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity.PerkinElmer, Inc.
- How to separate isomers by Normal phase HPLC?
- Recent Advances in Separation and Analysis of Chiral Compounds.Analytical Chemistry.
- GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence.
- Enantiomeric Purific
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.American Pharmaceutical Review.
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- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Dr.
- Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial.Clemmer Group, Indiana University.
- separation of positional isomers.
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).Rotachrom Technologies.
- Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.LCGC Europe.
- Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes.Journal of the Chemical Society, Perkin Transactions 2.
- Chiral SFC-MS method for separation of enantiomers of compound 9 and...
- How are compounds that elute as isomeric peaks quantified by GC-MS?
- Chiral Recognition Mechanisms in Enantiomers Separations: A General View.
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Safety Operating Guide
Personal protective equipment for handling 2-Oxo-3-phenylbutanamide
Executive Safety Assessment
2-Oxo-3-phenylbutanamide (also known as
While some Safety Data Sheets (SDS) list this compound as "Not Classified" due to a lack of historical toxicity data, this is a false negative in a research context. As a structural analog to acetoacetanilide and a metabolic precursor in amphetamine-related pathways, it must be handled under the Precautionary Principle .
Primary Risks:
-
Inhalation (High Risk): The compound is a solid powder. Fine particulates can act as respiratory irritants or carry systemic toxicity if the pharmacologic profile is not fully characterized.
-
Dermal Absorption: As an organic amide, it has lipophilic properties that may facilitate skin absorption, particularly when solvated in organic carriers (e.g., DCM, Ethyl Acetate).
-
Regulatory Status: Often monitored as a synthesis marker; strict inventory control is required.
The Hierarchy of Protection (PPE Matrix)
Do not rely on PPE alone. Engineering controls (fume hoods) are the primary barrier. PPE is the redundancy layer.
Personal Protective Equipment Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale & Causality |
| Respiratory | Primary: Fume Hood (Face Velocity: 80–100 fpm)Secondary: N95 or P100 Respirator (if outside hood) | Dust Control: Solids generate invisible aerosols during weighing.[1] The P100 rating ensures 99.97% filtration of particulates <0.3 microns, critical for potentially bioactive dusts. |
| Hand (Dry) | Single Nitrile Gloves (min 4 mil thickness) | Tactile Sensitivity: For handling the dry solid, standard nitrile offers sufficient barrier protection against dust while maintaining dexterity for weighing. |
| Hand (Wet) | Double Gloving (Nitrile over Laminate/Nitrile) | Permeation Resistance: Once dissolved (e.g., in Acetone/DCM), the solvent drives the chemical through the glove. Double gloving increases breakthrough time from <1 min to >30 mins. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Particulate Seal: Safety glasses allow dust entry from the sides. Goggles form a seal, preventing ocular absorption of the powder. |
| Body | Lab Coat (Poly-Cotton) + Tyvek Sleeves | Wrist Gap Protection: The gap between the glove and lab coat cuff is the most common exposure point. Tyvek sleeves bridge this gap. |
Operational Workflow & Engineering Controls
The following diagram illustrates the Self-Validating Workflow . Each step contains a "Gate" that must be cleared before proceeding.
Figure 1: Operational Logic Flow for 2-Oxo-3-phenylbutanamide. Note the "Gate" checks at weighing and reaction stages to prevent exposure.
Detailed Handling Protocol
This protocol uses Standard Operating Procedures (SOPs) derived from Prudent Practices in the Laboratory.
Phase A: Weighing (The Critical Step)
Risk: Static electricity can cause the dry powder to "jump" or disperse, leading to inhalation or surface contamination.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat before opening the source container.
-
The "Tunnel" Technique: Do not remove the source container from the balance enclosure. Reach in, transfer to the weigh boat, and close the source container inside the hood before removing your hands.
-
Wet Transfer: If possible, dissolve the solid in the reaction solvent (e.g., Ethanol) immediately within the weigh boat (if the balance capacity allows) to transport it as a liquid, eliminating dust risk during transport to the reactor.
Phase B: Reaction & Monitoring
Risk: Thermal decomposition.[2]
-
Temperature Control: 2-Oxo-3-phenylbutanamide has a melting point range of 85°C–130°C (depending on isomer purity). Avoid rapid heating, which can cause sublimation or decomposition into irritant vapors.
-
Solvent Choice: When using chlorinated solvents (DCM), the permeation rate through nitrile gloves increases. Change gloves every 15 minutes if splashes occur.
Phase C: Spill Response & Disposal
Standard: Do not dry sweep.
-
Dampen: If dry powder spills, cover immediately with a paper towel dampened with 60-70% Ethanol . This prevents dust generation (See Reference 3).[3]
-
Wipe: Wipe inward from the periphery of the spill to the center.
-
Disposal: Place all contaminated wipes in a dedicated solid waste container labeled "P-List Candidate" or "Toxic Organic Solid" depending on local regulations.
References & Authority
-
Cayman Chemical. (2023).[1] Safety Data Sheet: 3-Oxo-2-phenylbutanamide. Retrieved from
-
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Verifies use as an amphetamine precursor marker, necessitating strict inventory control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
